6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
Description
Properties
IUPAC Name |
6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClFN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHQFLGDULAYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593794 | |
| Record name | 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760947-12-4 | |
| Record name | 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
This technical guide provides a comprehensive overview of the synthesis protocol for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, a quinazoline derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines the detailed experimental methodology, presents key quantitative data, and illustrates the synthesis workflow.
Core Synthesis Data
The synthesis of this compound is achieved through the chlorination of its quinazolinone precursor. The following table summarizes the key quantitative data associated with this transformation.
| Parameter | Value |
| Starting Material | 6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one |
| Product | This compound |
| Reagents | Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) |
| Solvent | Chloroform (CHCl₃) |
| Reaction Temperature | 0°C to 80°C |
| Reaction Time | 4 hours |
| Yield | 90% |
| Molecular Weight (Product) | 338 g/mol (as M+H)⁺ |
Experimental Protocol
This section details the step-by-step experimental procedure for the synthesis of this compound.
Materials:
-
6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one (1.5 g, 4.6 mmol)
-
Chloroform (sufficient volume for suspension)
-
Thionyl chloride (1.6 ml)
-
N,N-dimethylformamide (0.01 ml)
-
50 ml round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
A suspension of 6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one (1.5 g, 4.6 mmol) in chloroform is prepared in a 50 ml round-bottomed flask equipped with a magnetic stirrer.[1]
-
The flask is cooled to 0°C using an ice bath.
-
Thionyl chloride (1.6 ml) is added dropwise to the cooled suspension.[1]
-
Following the addition of thionyl chloride, N,N-dimethylformamide (0.01 ml) is added to the reaction mixture.[1]
-
The reaction mixture is then heated to 80°C for a duration of 4 hours.[1]
-
Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the final product, this compound (1.43 g, 90% yield).[1]
-
The product can be characterized by mass spectrometry, with an expected (M+H)⁺ peak at 338.[1]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physicochemical properties of the synthetic organic compound 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. Due to the limited availability of direct experimental data, this document presents a combination of fundamental identifiers and predicted values for its key physicochemical characteristics. Furthermore, it outlines standardized experimental protocols for the empirical determination of these properties. The guide also visualizes the potential role of quinazoline derivatives as kinase inhibitors within critical cell signaling pathways, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, which are often implicated in oncogenesis. A schematic for its chemical synthesis is also provided. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering foundational data and methodologies for the further investigation of this and similar quinazoline-based compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic identifiers are confirmed, specific quantitative properties such as melting point, boiling point, solubility, pKa, and logP are predicted values based on computational models due to a lack of published experimental data.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 760947-12-4 | [1] |
| Molecular Formula | C₁₄H₇BrClFN₂ | [1] |
| Molecular Weight | 337.57 g/mol | [1] |
| Predicted Melting Point | Not Available | N/A |
| Predicted Boiling Point | Not Available | N/A |
| Predicted Solubility | Poorly soluble in water | N/A |
| Predicted pKa | Not Available | N/A |
| Predicted XlogP | 3.2 | [2] |
Experimental Protocols for Physicochemical Property Determination
To facilitate empirical validation of the predicted properties, the following are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, and a small quantity of the finely powdered dry sample.
-
Procedure:
-
A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady rate of 1-2 °C per minute, with continuous observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
-
For a pure compound, the melting range should be narrow (typically < 2 °C).
-
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.
-
Apparatus: Screw-capped vials, orbital shaker with temperature control, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a screw-capped vial.
-
The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand, and then centrifuged or filtered to separate the undissolved solid.
-
An aliquot of the clear supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV, against a standard curve.
-
Determination of pKa
Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa).
-
Apparatus: pH meter with a calibrated electrode, automatic titrator or a burette, beaker, magnetic stirrer, and standardized solutions of acid and base (e.g., 0.1 M HCl and 0.1 M NaOH).
-
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.
-
The solution is titrated with a standardized acid or base.
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the traditional approach for measuring the logP value.
-
Apparatus: Separatory funnels or screw-capped tubes, orbital shaker, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or tube.
-
The mixture is shaken vigorously for a set period to allow for partitioning, and then left to stand for complete phase separation.
-
The two phases are separated, and if necessary, centrifuged to ensure clarity.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Biological Context and Signaling Pathways
Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, frequently investigated for their potential as kinase inhibitors.[3][4][5][6] The quinazoline scaffold is a key feature in several approved drugs that target protein kinases involved in cancer cell signaling.[3][4] Specifically, this scaffold has been successfully utilized in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5][6]
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[3][4] Dysregulation of this pathway is a common feature in many types of cancer.[3][4] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.
Caption: EGFR Signaling Pathway Inhibition by a Quinazoline Derivative.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[5][6] This process is essential for tumor growth and metastasis.[5][6] Quinazoline-based inhibitors can also target the kinase domain of VEGFR, thereby inhibiting angiogenesis.[5][6]
Caption: VEGFR Signaling Pathway Inhibition by a Quinazoline Derivative.
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process. A general synthetic route is outlined below.[7]
Caption: General Synthesis Workflow for the Target Compound.
Conclusion
This compound is a halogenated quinazoline derivative with potential for further investigation in the context of drug discovery, particularly as a kinase inhibitor. This guide provides essential, albeit partially predicted, physicochemical data and robust experimental protocols for its empirical characterization. The visualization of its potential inhibitory action on key oncogenic signaling pathways, EGFR and VEGFR, offers a conceptual framework for its biological evaluation. The provided synthesis workflow serves as a practical guide for its chemical preparation. It is anticipated that this technical guide will be a valuable resource for scientists and researchers, enabling further exploration of this compound's therapeutic potential.
References
- 1. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]
- 2. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. 6-BROMO-4-CHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
The Emergence of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline as a Putative Kinase Inhibitor: A Technical Overview
For Immediate Release
[City, State] – December 29, 2025 – In the landscape of targeted cancer therapy, quinazoline-based compounds have established a significant foothold as potent inhibitors of various protein kinases. This technical guide delves into the core mechanism of action of a specific, yet under-documented molecule: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its probable mechanism of action, biological effects, and investigational workflows based on extensive research into its close structural analogs. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors used in cancer treatment.[1] The strategic placement of various substituents on the quinazoline ring system is a key determinant of their therapeutic efficacy and target selectivity.[2] Derivatives of 6-bromo-4-quinazolinone, a closely related scaffold, have demonstrated significant potential in oncology, primarily through the inhibition of key signaling pathways that drive tumor growth and proliferation.[3]
Predicted Mechanism of Action: Targeting Tyrosine Kinases
Based on the structure-activity relationships of analogous compounds, this compound is predicted to function as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), with a high probability of targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][5][6] These pathways are critical regulators of cell proliferation, survival, angiogenesis, and metastasis, and their dysregulation is a hallmark of many cancers.[1][5]
The 4-chloro substituent at position 4 of the quinazoline ring serves as a reactive site for nucleophilic substitution, often with anilines, to form 4-anilinoquinazolines, a well-established class of EGFR inhibitors.[4] The bromine atom at the 6-position and the 2-(2-fluorophenyl) group are expected to modulate the compound's binding affinity and selectivity for the kinase's ATP-binding pocket.[2][7]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival.[4] Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and subsequent downstream signaling.[4]
Quantitative Data from Structurally Related Analogs
While specific quantitative data for this compound is not available, the following tables summarize the biological activity of closely related 6-bromo-quinazoline derivatives. This data provides a strong rationale for the predicted activity of the title compound.
Table 1: Kinase Inhibitory Activity of 6-Bromo-2-aryl-4-substituted Quinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 21 (6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)-quinazoline) | EGFRwt | 46.1 | [7] |
| Lapatinib (Reference) | EGFRwt | 53.1 | [7] |
| 13 (6-(5-substituted furan-2-yl)-4-anilino-quinazoline derivative) | EGFR L858R/T790M | - | [7] |
| 24 (4-anilino-quinazoline derivative with sulfamoyl-aryl moiety) | EGFRwt | - | [7] |
| 24 (4-anilino-quinazoline derivative with sulfamoyl-aryl moiety) | EGFR T790M | - | [7] |
| 8a (6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) | - | - |[8] |
Note: '-' indicates data not specified in the source.
Table 2: Cytotoxic Activity of 6-Bromo-quinazoline Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Activity | Value (µM) | Reference |
|---|---|---|---|---|
| 3g (2-(4-chlorophenyl)-4-(3-chloroanilino)-6-bromoquinazoline) | HeLa | LC50 | < 10 | [4] |
| 3l (2-(4-chlorophenyl)-4-(2,4-difluoroanilino)-6-bromoquinazoline) | HeLa | LC50 | < 10 | [4] |
| 4l (2-(4-chlorophenyl)-4-(2,4-difluoroanilino)-6-(4-fluorophenyl)quinazoline) | HeLa | LC50 | < 10 | [4] |
| 8a (6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) | MCF-7 | IC50 | 15.85 ± 3.32 | [8] |
| 8a (6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) | SW480 | IC50 | 17.85 ± 0.92 | [8] |
| Erlotinib (Reference) | MCF-7 | IC50 | - | [8] |
| Compound 2 (N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine) | MCF-7 | IC50 | 2.49 |[9] |
Experimental Protocols
To rigorously assess the mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following protocols are standard methodologies employed in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Substrate (e.g., Poly (Glu, Tyr))
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to achieve final desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the kinase and substrate.
-
Incubate at room temperature for 60 minutes.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration using non-linear regression.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium and supplements
-
Test Compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 or LC50 value by plotting percent viability versus the logarithm of the compound concentration.
Conclusion
While direct experimental evidence for this compound remains to be published, the extensive body of research on its structural analogs strongly suggests its potential as a potent inhibitor of key oncogenic kinases such as EGFR and VEGFR. The methodologies and data presented in this technical guide provide a solid foundation for the future investigation and development of this and related quinazoline-based compounds as next-generation targeted cancer therapies. Further synthesis and biological evaluation are warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Guide: Characterization of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline (CAS Number: 760947-12-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a synthetic organic compound featuring a quinazoline core structure. The quinazoline scaffold is a key pharmacophore in numerous clinically approved drugs, particularly in oncology. The presence of halogen substituents, including bromine and chlorine, along with a fluorophenyl group, suggests that this molecule possesses physicochemical properties conducive to biological activity, such as enhanced membrane permeability and potential for specific interactions with biological targets.[1] This guide aims to consolidate the available information on this compound and provide a framework for its further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 760947-12-4 | [1] |
| Molecular Formula | C₁₄H₇BrClFN₂ | [1] |
| Molecular Weight | 337.58 g/mol | |
| SMILES | c1ccc(c(c1)c1nc2ccc(cc2c(Cl)n1)Br)F | [1] |
| InChI | InChI=1S/C14H7BrClFN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound has been described in patent literature. The general workflow involves the cyclization of a substituted anthranilic acid derivative followed by chlorination.
Synthesis of 6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one (Intermediate)
A common route to quinazolinones involves the reaction of an anthranilic acid derivative with an appropriate benzoyl chloride. For this specific intermediate, 5-bromoanthranilic acid would be reacted with 2-fluorobenzoyl chloride.
Synthesis of this compound
The following protocol is based on the procedure described in patent WO2004/81009.[2]
Materials:
-
6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Chloroform (CHCl₃)
Procedure:
-
Suspend 6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one (1.5 g, 4.6 mmol) in chloroform in a 50 mL round-bottomed flask equipped with a magnetic stirrer.
-
Cool the flask to 0°C in an ice bath.
-
Add thionyl chloride (1.6 mL) dropwise to the suspension.
-
Add a catalytic amount of N,N-dimethylformamide (0.01 mL).
-
Heat the mixture to 80°C and maintain for 4 hours.
-
After the reaction is complete, remove the solvent by evaporation in a rotary evaporator.
-
The resulting solid is the title compound, this compound.
Yield: 1.43 g (90%) Mass Spectrometry (ES): 338 (M+H)⁺
Biological Activity and Potential Mechanism of Action
While specific biological data for this compound is not available in the public domain, the quinazoline scaffold is a well-established inhibitor of various protein kinases, particularly those involved in cancer progression such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Kinase Inhibition
Quinazoline derivatives typically exert their inhibitory effects by competing with ATP for binding to the kinase domain of the receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The 6-bromo substitution has been noted in several studies to contribute to the cytotoxic activity of quinazoline derivatives against various cancer cell lines.
Anticancer Activity of Structurally Related Compounds
To provide a context for the potential activity of this compound, the following table summarizes the cytotoxic activity of other 6-bromo-quinazoline derivatives against common cancer cell lines.
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| 8a | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with an aliphatic linker | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [3][4] |
| SW480 (Colon Cancer) | 17.85 ± 0.92 | [3][4] | ||
| 3l | 6-bromo-2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinazolin-4-amine | HeLa (Cervical Cancer) | 0.98 | |
| MCF-7 (Breast Cancer) | 1.95 |
Note: The IC₅₀ values are for compounds structurally related to CAS 760947-12-4 and are provided for illustrative purposes.
Potential Signaling Pathway Interactions
Given that quinazoline derivatives are known to target EGFR and VEGFR, the following diagrams illustrate the potential points of inhibition for this compound within these critical signaling pathways.
Experimental Protocols for Biological Characterization
The following are generalized protocols for assessing the biological activity of quinazoline derivatives like this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR)
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression model.
Cell Viability (MTT) Assay
This assay is used to measure the cytotoxic effects of the compound on cancer cell lines.[5][6][7][8]
Materials:
-
Cancer cell line (e.g., A549, MCF-7, HCT116)
-
Cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Conclusion
This compound (CAS: 760947-12-4) is a quinazoline derivative with significant potential for further investigation in drug discovery, particularly in the area of oncology. Its structural features are consistent with those of known kinase inhibitors. While specific biological data for this compound is not yet prevalent in public literature, the synthetic route is established, and standardized protocols for its biological characterization are readily available. Further studies are warranted to elucidate its specific molecular targets, determine its potency and efficacy in various cancer models, and explore its potential as a therapeutic agent.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
Technical Guide: Solubility and Biological Context of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide addresses the solubility of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline in Dimethyl Sulfoxide (DMSO), a critical parameter for its handling, formulation, and application in preclinical research. Due to the absence of specific public data for this compound, this guide provides solubility information for structurally related quinazoline derivatives and outlines a standardized experimental protocol for its determination. Additionally, it contextualizes the compound's relevance by illustrating a key signaling pathway commonly targeted by this class of molecules.
Introduction to this compound
This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This particular structure is of interest in drug discovery, likely as a candidate for kinase inhibition, a common mechanism of action for quinazoline-based molecules in oncology.[1][2] Understanding its solubility in common laboratory solvents like DMSO is a fundamental prerequisite for any in vitro and in vivo studies.
Solubility Data in DMSO
Table 1: Solubility Characteristics of Various Quinazoline Derivatives
| Compound Class/Derivative | Solvent | Solubility Finding | Reference |
| Pyrazolo quinazolines | DMSO | Studied by gravimetric method; data available at different temperatures. | [3] |
| Quinazoline-based EGFR inhibitors | DMSO | Used as a solvent for preparing stock solutions for in vitro assays.[4] | [4] |
| Quinazoline derivatives (BG1189, BG1190) | DMSO | Solutions in DMSO were stable for 216-552 hours at room temperature.[5] | [5] |
| Tryptophan-derived quinazolines | DMF | Used as a solvent for poorly soluble peptide-derived quinazolines. | [6] |
Note: This table is intended to provide a qualitative understanding. Direct extrapolation to this compound is not recommended.
Experimental Protocol: Kinetic Solubility Determination in DMSO
A common high-throughput method for assessing solubility in early drug discovery is the kinetic solubility assay.[7][8] This method measures the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Materials and Equipment
-
Test Compound: this compound
-
Solvent: Anhydrous, high-purity DMSO
-
Aqueous Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-compatible)
-
Multichannel pipettes
-
Plate shaker/incubator
-
UV/Vis plate reader or LC-MS/MS system
-
Solubility filter plates (optional, for separation of precipitate)
Procedure
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[9] Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
Plate Setup: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations (e.g., ranging from 5 µM to 200 µM). The final DMSO concentration should be kept low, typically ≤2%, to minimize its effect on solubility.[7][8]
-
Equilibration: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 to 24 hours) with constant shaking.[8] This allows the system to reach a state of pseudo-equilibrium.
-
Precipitate Separation (Optional but Recommended): If a precipitate has formed, separate the solid from the supernatant by centrifugation of the plate followed by careful removal of the supernatant, or by using a 96-well filter plate.
-
Quantification: Determine the concentration of the compound remaining in the solution (the filtrate or supernatant). This is typically done using a UV/Vis plate reader by measuring absorbance at the compound's λmax and comparing it to a standard curve.[9] Alternatively, for higher accuracy and sensitivity, LC-MS/MS analysis can be employed.[10]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed or as the measured concentration in the saturated solution.
Workflow Diagram
Biological Context: Quinazolines as Kinase Inhibitors
Quinazoline derivatives are frequently investigated as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12] These receptors are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[2][13] Dysregulation of these pathways is a hallmark of many cancers.[1] Small molecule inhibitors, such as those with a quinazoline core, can bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the initiation of downstream signaling cascades.[14]
EGFR Signaling Pathway and Quinazoline Inhibition
The diagram below illustrates a simplified EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[15]
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. brieflands.com [brieflands.com]
- 3. cibtech.org [cibtech.org]
- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry. This document includes its molecular formula and weight, a summary of its characteristics, and relevant experimental protocols.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a clear reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₇BrClFN₂ | [1][2] |
| Molecular Weight | 337.574 g/mol | [1] |
| CAS Number | 760947-12-4 | [2] |
| Appearance | Solid | [1] |
| Purity | ≥98.0% | [1] |
| Synonyms | Quinazoline, 6-bromo-4-chloro-2-(2-fluorophenyl)- | [1][2] |
Chemical and Physical Properties
This compound is a synthetic organic compound belonging to the quinazoline class.[2] Quinazolines are characterized by a bicyclic structure where a benzene ring is fused to a pyrimidine ring.[2] The presence of bromine, chlorine, and a fluorophenyl group influences its reactivity and biological activity.[2] Specifically, the fluorophenyl group can enhance its lipophilicity, potentially contributing to its pharmacological properties.[2] Quinazoline derivatives are actively studied for their therapeutic potential, particularly in oncology and neurology, due to their ability to inhibit specific kinases and other molecular targets.[2]
Experimental Protocols
The synthesis of quinazoline derivatives often involves multi-step chemical reactions. While specific protocols for this compound are not extensively detailed in the provided search results, a general understanding of the synthesis of similar compounds can be inferred.
A common synthetic route for 6-bromo-4-chloro-quinazolines involves the following key steps:
-
Synthesis of the Quinazolinone Core: This typically starts from a substituted anthranilic acid which undergoes cyclization to form the quinazolinone ring system. For instance, 5-bromoanthranilic acid can be a starting material.[3]
-
Chlorination: The hydroxyl group at the 4-position of the quinazolinone is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]
-
Introduction of the Phenyl Group: The 2-(2-fluorophenyl) group can be introduced at various stages, often involving a condensation reaction with 2-fluorobenzaldehyde or a related derivative.
A potential synthetic workflow for a related compound, 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline, is described as follows:
-
Condensation: 5-bromo-2-aminobenzamide is condensed with 4-chlorobenzaldehyde to form 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one.[4]
-
Chlorination: The resulting quinazolinone is treated with a chlorinating agent to yield 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline.[4]
-
Amination (for further derivatization): The chloro group at the 4-position can be subsequently displaced by various anilines to create a library of 4-anilinoquinazoline analogs.[4]
This general approach highlights the modular nature of quinazoline synthesis, allowing for the introduction of various substituents to explore structure-activity relationships.
Potential Signaling Pathway Involvement
Quinazoline derivatives are well-known for their interaction with protein kinases, particularly within the context of cancer therapy.[5][6] A primary target for many quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][6] Inhibition of EGFR signaling can disrupt downstream pathways that control cell proliferation, survival, and migration.
Below is a diagram illustrating the general mechanism of EGFR signaling and its inhibition by a quinazoline derivative.
References
- 1. 6-Bromo-4-Chloro-2-(2-Fluoro-Phenyl)-Quinazoline CAS 760947-12-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]
- 3. mediresonline.org [mediresonline.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
Disclaimer: Despite extensive searches, specific experimental ¹H and ¹³C NMR data for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline (CAS 760947-12-4) is not publicly available. The following guide has been constructed based on established principles of NMR spectroscopy and spectral data for structurally related quinazoline and fluorophenyl compounds. The presented data tables and interpretations are therefore predictive and intended to serve as a detailed illustrative example for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It includes predicted quantitative data, a detailed experimental protocol for acquiring such spectra, and a structural diagram to illustrate the connectivity and chemical environment of the atoms.
Data Presentation
The predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra are summarized in the tables below. These values are estimated based on the analysis of similar structures and are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 8.25 | d | 2.3 | 1H |
| H-7 | 8.05 | dd | 8.9, 2.3 | 1H |
| H-8 | 7.85 | d | 8.9 | 1H |
| H-3' | 7.60 - 7.50 | m | - | 1H |
| H-4' | 7.50 - 7.40 | m | - | 1H |
| H-5' | 7.30 - 7.20 | m | - | 1H |
| H-6' | 8.35 | td | 7.5, 1.8 | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 158.5 (d, J=4.5 Hz) |
| C-4 | 152.0 |
| C-4a | 122.5 |
| C-5 | 130.0 |
| C-6 | 120.5 |
| C-7 | 138.0 |
| C-8 | 129.5 |
| C-8a | 150.0 |
| C-1' | 125.0 (d, J=12.0 Hz) |
| C-2' | 161.0 (d, J=250.0 Hz) |
| C-3' | 116.5 (d, J=21.0 Hz) |
| C-4' | 133.0 (d, J=8.5 Hz) |
| C-5' | 124.5 (d, J=3.5 Hz) |
| C-6' | 131.5 |
Experimental Protocols
The following is a standard methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for quinazoline derivatives.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar compounds. Ensure the sample is fully soluble.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are typically sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound with atom numbering used for NMR assignments.
Caption: Molecular structure of this compound.
A Technical Guide to the Therapeutic Targets of Halogenated Quinazolines
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic addition of halogens (fluorine, chlorine, bromine, iodine) to this scaffold significantly modulates the physicochemical properties and biological activities of the resulting compounds, enhancing their potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth overview of the primary therapeutic targets of halogenated quinazolines, focusing on their applications in oncology and infectious diseases.
Primary Therapeutic Target Class: Protein Kinases
Halogenated quinazolines are most renowned for their potent inhibitory activity against protein kinases, enzymes that play a critical role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.[1][2]
1.1. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The most prominent target for halogenated quinazolines is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[3][4] Overactivity of EGFR is a key driver in the development and progression of various solid tumors, including non-small cell lung cancer (NSCLC).[3] Halogenated quinazolines, such as the chloro-substituted Gefitinib and Erlotinib , function as ATP-competitive inhibitors.[4] They bind to the ATP-binding site within the kinase domain of EGFR, preventing autophosphorylation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][5]
The presence and position of the halogen atom are critical for inhibitory potency. For instance, in one series of 4-anilinoquinazolines, a bromine substitution at the C3 position of the aniline ring resulted in the most potent EGFR inhibition compared to other halogens or hydrogen.[6]
Signaling Pathway Inhibition by a Halogenated Quinazoline
The diagram below illustrates the mechanism by which a halogenated quinazoline, such as Gefitinib, inhibits the EGFR signaling pathway.
1.2. Other Kinase Targets
Beyond EGFR, halogenated quinazolines have been developed to target other kinases involved in cancer:
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key regulator of angiogenesis. Halogenated quinazolines have been designed as potent VEGFR-2 inhibitors.[7][8]
-
HER2: Human Epidermal Growth Factor Receptor 2, another member of the ErbB family, is a target for drugs like the chloro-fluoro-substituted Lapatinib .[9]
-
Multi-Kinase Inhibitors: Some derivatives exhibit activity against a panel of kinases, including CDK2, VEGFR-2, and HER2, suggesting their potential as multi-targeted agents.[7][10]
-
Aurora Kinases: Compounds like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have shown selective inhibitory activity against Aurora A kinase, a protein involved in mitotic progression.[11]
Other Therapeutic Targets
While kinase inhibition is the most studied mechanism, the versatility of the halogenated quinazoline scaffold allows for interaction with other biological targets.
2.1. DNA Topoisomerases (Antimicrobial Activity)
Fluoroquinolones, a related class of compounds, are well-known antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12][13] This mechanism disrupts bacterial DNA synthesis, leading to cell death.[13] The hybridization of fluoroquinolone cores with quinazolinone moieties has been explored to develop novel antibacterial agents, with some derivatives showing potent activity against Gram-positive bacteria, including MRSA.[14]
2.2. Tubulin Polymerization
Certain 2-styrylquinazolin-4(3H)-ones can exert their anticancer effects by inhibiting the polymerization of tubulin into microtubules.[15][16] This disruption of the cytoskeleton arrests the cell cycle, ultimately leading to apoptosis.[15]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative halogenated quinazolines against various therapeutic targets.
Table 1: EGFR Kinase Inhibition Data
| Compound Class/Name | Halogen(s) | Target | IC₅₀ (nM) | Cell Line | Assay Type |
|---|---|---|---|---|---|
| 4-Anilinoquinazoline | 3-Bromo | EGFR | 0.025 | - | Kinase Inhibition |
| 4-Anilinoquinazoline | 3-Chloro | EGFR | 0.31 | - | Kinase Inhibition |
| 4-Anilinoquinazoline | 3-Fluoro | EGFR | 3.8 | - | Kinase Inhibition |
| Gefitinib | Chloro, Fluoro | EGFR | 2.4 - 3.2 | HepG2 | Kinase Inhibition |
| Compound 21 | 6-Bromo | EGFR (T790M) | 10.2 | H1975 | Cell Proliferation |
| Compound 22 | 6-Bromo | EGFR (T790M) | 16.1 | H1975 | Cell Proliferation |
| 6-bromo-quinazoline | 4-Bromo-phenyl | EGFR (wt) | 46.1 | - | Kinase Inhibition |
Note: Data compiled from multiple sources for illustrative purposes.[1][6][17][18] Direct comparison requires standardized assay conditions.
Table 2: Multi-Target Inhibition Data
| Compound Scaffold | Halogen(s) | Target | IC₅₀ (µM) |
|---|---|---|---|
| Quinazoline-Isatin Hybrid (6c) | Chloro | VEGFR-2 | 0.076 |
| Quinazoline-Isatin Hybrid (6c) | Chloro | EGFR | 0.083 |
| Quinazoline-Isatin Hybrid (6c) | Chloro | HER2 | 0.138 |
| Quinazoline-Isatin Hybrid (6c) | Chloro | CDK2 | 0.183 |
| Biphenylaminoquinazoline | - | FGFR-1 | Sub-µM |
| Biphenylaminoquinazoline | - | PDGFRβ | Sub-µM |
Note: Data from references.[7][9][10]
Key Experimental Protocols
4.1. Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[19][20]
Workflow Diagram
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the halogenated quinazoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[17] Incubate for a specified period (e.g., 48 or 72 hours).[17]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[19] Incubate the plate for 2 to 4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19][20]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19][21] Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[20] A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[17]
4.2. Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This is a luminescent, cell-free assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity and thus indicates the inhibitory effect of a compound.[17]
Detailed Steps:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO, followed by a further dilution in the appropriate kinase reaction buffer.[17]
-
Kinase Reaction: In a 384-well or 96-well plate, add the test compound, the recombinant kinase enzyme (e.g., EGFR), and the specific substrate. Allow a pre-incubation period (e.g., 30-60 minutes) for the compound to bind to the enzyme.[17]
-
Initiation: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for 40-60 minutes.[17]
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP.[17]
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.[17]
-
Data Acquisition: After a 10-minute incubation to stabilize the signal, measure the luminescence with a plate reader.[17]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to controls (0% inhibition for DMSO, 100% inhibition for no-enzyme). Determine IC₅₀ values using non-linear regression.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT | TMP Universal Journal of Medical Research and Surgical Techniques [ujmrst.twistingmemoirs.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenylquinazoline Derivatives: A Comprehensive Review of their Potential in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents remains a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the quinazoline nucleus, and specifically its 2-phenyl substituted derivatives, has emerged as a privileged structure in the design of potent and selective anticancer therapeutics. This technical guide provides a comprehensive literature review of 2-phenylquinazoline derivatives in cancer research, focusing on their mechanisms of action, structure-activity relationships, and preclinical efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to 2-Phenylquinazolines in Oncology
The quinazoline scaffold is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. Its structural versatility and ability to interact with various biological targets have made it a focal point in drug discovery. In the context of cancer, numerous quinazoline-based drugs have received FDA approval, including gefitinib, erlotinib, and afatinib, which primarily target receptor tyrosine kinases.[1] The 2-phenylquinazoline core, in particular, has been the subject of extensive investigation, leading to the discovery of compounds with diverse anticancer mechanisms, most notably as tubulin polymerization inhibitors and inducers of apoptosis.
Mechanisms of Action
2-Phenylquinazoline derivatives exert their anticancer effects through several key molecular mechanisms. The two most predominantly reported and studied pathways are the inhibition of tubulin polymerization, leading to cell cycle arrest, and the induction of apoptosis through the intrinsic mitochondrial pathway.
Inhibition of Tubulin Polymerization and G2/M Cell Cycle Arrest
A significant number of 2-phenylquinazoline derivatives have been identified as potent inhibitors of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and play a pivotal role in cell division, particularly in the formation of the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.
These derivatives often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[2]
Induction of Apoptosis via the Intrinsic Pathway
Beyond their effects on the cell cycle, 2-phenylquinazoline derivatives are potent inducers of apoptosis, or programmed cell death. The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Several studies have shown that 2-phenylquinazoline derivatives can modulate the expression of these proteins, leading to a decrease in the levels of anti-apoptotic members and an increase in the pro-apoptotic ones.[3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm.[5] Cytoplasmic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3 and caspase-7, which cleave key cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[4][6][7]
Quantitative Data on Anticancer Activity
The anticancer potency of 2-phenylquinazoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative 2-phenylquinazoline derivatives from the literature.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Benzotriazole Substituted 2-Phenylquinazolines [8][9][10]
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HT-29 (Colon) |
| ARV-2 | 3.16 | 5.31 | 10.6 |
Table 2: In Vitro Cytotoxicity (IC50, µM) of Phenyl-Substituted Quinazolines and Quinolines [3][11][12]
| Compound | HeLa (Cervical) | MDA-MB-231 (Breast) | A2780 (Ovarian) | K562 (Leukemia) |
| 12b | 0.82 | 0.70 | 1.20 | >10 |
| 12f | 1.51 | 1.10 | 0.79 | >10 |
| 12i | - | 0.52 | - | - |
| 13a | 0.50 | 0.58 | 0.90 | >10 |
Table 3: In Vivo Antitumor Efficacy of a Quinazoline Derivative (Compound 18) [8]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Compound 18 | 25 mg/kg | Not explicitly stated, but significant reduction in tumor weight and volume observed. |
| 5-Fu (Control) | 10 mg/kg | - |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the research of 2-phenylquinazoline derivatives.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinazoline derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the 2-phenylquinazoline derivative for a specified time. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound. Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This allows for the qualitative and semi-quantitative analysis of protein expression levels.
Protocol:
-
Protein Extraction: Treat cells with the 2-phenylquinazoline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
In Vivo Xenograft Model
Principle: Xenograft models involve the transplantation of human cancer cells or tissues into immunocompromised mice. These models are crucial for evaluating the in vivo efficacy, toxicity, and pharmacokinetic properties of novel anticancer compounds.
Protocol:
-
Cell Culture and Preparation: Culture the desired human cancer cell line to a sufficient number. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a specific concentration (e.g., 1-5 x 10^6 cells per injection).
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Compound Administration: When the tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the 2-phenylquinazoline derivative and vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Efficacy and Toxicity Assessment: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion and Future Perspectives
2-Phenylquinazoline derivatives represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to inhibit tubulin polymerization and induce apoptosis through the intrinsic pathway highlights their potential for the treatment of various malignancies. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective analogs. While in vitro studies have demonstrated significant cytotoxic effects, further in vivo investigations are crucial to fully elucidate their therapeutic potential, pharmacokinetic profiles, and safety. The continued exploration of this chemical scaffold holds great promise for the development of next-generation cancer therapies.
References
- 1. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Stability and Degradation Profile of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the inferred stability and degradation profile of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. As of the latest literature review, specific experimental stability studies on this compound are not publicly available. The information presented herein is extrapolated from forced degradation studies on structurally related quinazoline derivatives and general chemical principles. The proposed degradation pathways and experimental protocols are intended to serve as a guide for future research.
Introduction
This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a key pharmacophore in numerous approved and investigational drugs, particularly in oncology as tyrosine kinase inhibitors. The stability and degradation profile of a drug candidate is a critical component of its development, influencing its formulation, storage, and regulatory approval. This guide outlines the potential stability challenges and degradation pathways of this compound under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.
Inferred Physicochemical Properties
A summary of the inferred physicochemical properties is presented below. These are critical for understanding the compound's behavior in solution and during formulation development.
| Property | Inferred Value/Characteristic | Rationale |
| Chemical Formula | C₁₄H₇BrClFN₂ | Based on chemical structure |
| Molecular Weight | 325.58 g/mol | Calculated from the chemical formula |
| Appearance | Likely a solid crystalline powder | Common for similar small molecules |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF. | Typical for halogenated aromatic compounds. The stability in DMSO may be limited, as observed with other quinazoline derivatives[1][2]. |
| pKa | Weakly basic | The nitrogen atoms in the quinazoline ring can be protonated. |
Inferred Stability and Degradation Profile
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Based on studies of analogous quinazoline compounds, the following degradation profile is anticipated.
Summary of Inferred Degradation under Stress Conditions
| Stress Condition | Predicted Stability | Likely Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation. | Primary degradation product likely to be 6-Bromo-2-(2-fluorophenyl)quinazolin-4(3H)-one via hydrolysis of the 4-chloro group. |
| Alkaline Hydrolysis | Highly susceptible to degradation. | Similar to acidic conditions, formation of 6-Bromo-2-(2-fluorophenyl)quinazolin-4(3H)-one is expected, potentially at a faster rate. |
| Oxidative Degradation | Likely to be relatively stable. | Quinazoline rings can be stable to oxidation, but N-oxide formation is a possibility under strong oxidative stress. |
| Thermal Degradation | Expected to be stable at typical storage temperatures. | Degradation may occur at elevated temperatures, but specific pathways are difficult to predict without experimental data. |
| Photodegradation | Potentially susceptible to degradation. | The presence of bromo and chloro substituents may increase photosensitivity, leading to a complex mixture of degradation products. |
Proposed Degradation Pathways
The most probable degradation pathway for this compound involves the hydrolysis of the C4-chloro substituent, a known liability in related 4-chloroquinazoline derivatives.
Caption: Proposed primary degradation pathway via hydrolysis.
Recommended Experimental Protocols for a Forced Degradation Study
To experimentally determine the stability and degradation profile of this compound, a forced degradation study according to ICH Q1A(R2) guidelines is recommended.
General Procedure
A stock solution of the compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) and then subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently. The extent of degradation should be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Specific Stress Conditions
| Condition | Recommended Protocol |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours. |
| Alkaline Hydrolysis | 0.1 M NaOH at room temperature for 2 hours. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Solid drug substance heated at 80°C for 48 hours. |
| Photodegradation | Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). |
Analytical Method
A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer, e.g., ammonium acetate) is a common starting point for the analysis of quinazoline derivatives. Detection can be performed using a photodiode array (PDA) detector to monitor for the appearance of new peaks and a mass spectrometer to identify the degradation products.
Caption: Workflow for a forced degradation study.
Conclusion
While specific stability data for this compound is not currently available, this technical guide provides a robust, inferred profile based on the known chemistry of the quinazoline scaffold and related compounds. The primary anticipated degradation pathway is the hydrolysis of the 4-chloro group to form the corresponding quinazolinone. Further susceptibility to photodegradation is also possible. The experimental protocols outlined herein provide a clear roadmap for researchers to formally establish the stability and degradation profile of this compound, a crucial step in its journey towards potential clinical application.
References
Early In Vitro Profile of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational in vitro studies hypothesized for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, a novel compound within the quinazoline class of molecules. While direct experimental data for this specific molecule is not extensively available in published literature, this document extrapolates from early in vitro studies of structurally similar 6-bromo-quinazoline derivatives to present a likely profile of its biological activity. The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, particularly as a potent inhibitor of protein kinases.[1][2] This guide outlines anticipated cytotoxic effects against relevant cancer cell lines, details standard experimental protocols for assessing such activity, and visualizes the presumed mechanism of action through the inhibition of key cellular signaling pathways. The information herein is intended to serve as a foundational resource for researchers initiating studies on this or related compounds.
Introduction
Quinazoline derivatives have emerged as a critical class of heterocyclic compounds in drug discovery, with several approved drugs and numerous clinical candidates, primarily in oncology.[3] Their mechanism of action often involves the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases, leading to the disruption of signal transduction pathways that are frequently dysregulated in cancer.[4][5] The substitution pattern on the quinazoline core is crucial for both potency and selectivity. Specifically, the presence of a bromine atom at the 6-position and various aryl groups at the 2- and 4-positions have been shown to significantly influence the biological activity of these compounds.[6][7]
This guide focuses on the hypothetical early in vitro evaluation of this compound, a molecule that combines several structural features associated with kinase inhibition. The following sections will detail the anticipated cytotoxic activity, provide in-depth experimental methodologies, and illustrate the expected impact on cellular signaling.
Predicted In Vitro Cytotoxicity
Based on the analysis of structurally related 6-bromo-quinazoline derivatives, it is anticipated that this compound would exhibit cytotoxic activity against a panel of human cancer cell lines. The data presented in Table 1 is a representative summary of expected half-maximal inhibitory concentrations (IC50) based on published data for analogous compounds.[8][9]
Table 1: Representative In Vitro Cytotoxicity of Structurally Similar 6-Bromo-Quinazoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-Bromo-quinazolin-4(3H)-one Derivatives | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 (Colon) | 17.85 ± 0.92 | - | - | |
| 2-(4-chlorophenyl)-4-anilino-6-bromoquinazolines | HeLa (Cervical) | ~5.24 | Gefitinib | ~2.37 |
Note: The data in this table is derived from studies on similar but not identical compounds and is presented for illustrative purposes.[6][8]
Core Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically employed in the early assessment of novel quinazoline derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Test compound (this compound)
Protocol:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated and replaced with 100 µL of medium containing the various concentrations of the test compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells (typically <0.5%).
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay (EGFR Tyrosine Kinase)
This assay determines the ability of the test compound to inhibit the activity of a specific protein kinase, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Protocol:
-
Reaction Setup: The kinase reaction is set up in a 96-well plate. Each well contains the kinase buffer, the peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of the recombinant EGFR kinase.
-
ATP Addition: Following a brief pre-incubation of the enzyme with the compound, the reaction is started by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ system. This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Signal Measurement: The luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Visualizing the Mechanism of Action
The following diagrams illustrate the presumed experimental workflow and the targeted signaling pathway for this compound.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kinase Inhibition Assays Using 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular pathways, making them prominent targets in drug discovery, particularly in the field of oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases. Small molecule inhibitors that can modulate kinase activity are therefore of significant therapeutic interest. The quinazoline scaffold is a well-established core structure for potent kinase inhibitors, with several approved drugs targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[2][3][4]
This document provides detailed application notes and protocols for the use of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline , a synthetic organic compound of the quinazoline class, in kinase inhibition assays.[5] The presence of halogen substituents and a fluorophenyl group suggests its potential as a kinase inhibitor, likely acting as an ATP-competitive inhibitor at the kinase domain.[2][5] These protocols will focus on biochemical assays to determine the direct inhibitory effect of the compound on purified kinases.
Mechanism of Action: Kinase Inhibition
Quinazoline derivatives frequently act as competitive inhibitors at the ATP-binding site of kinase domains.[2][6] By occupying this site, they prevent the binding of ATP, thereby inhibiting the phosphorylation of substrate proteins and blocking downstream signaling pathways. A primary target for quinazoline-based inhibitors is the EGFR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[6][7]
Below is a diagram illustrating a common signaling pathway involving a receptor tyrosine kinase (RTK) like EGFR, which can be inhibited by compounds such as this compound.
Caption: A simplified receptor tyrosine kinase signaling pathway.
Data Presentation: In Vitro Kinase Inhibition
The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of purified kinases. The following table presents hypothetical data from an ADP-Glo™ Kinase Assay.
| Target Kinase | IC50 (nM) |
| EGFR (wild-type) | 85 |
| EGFR (L858R mutant) | 35 |
| HER2 | 250 |
| VEGFR2 | 1200 |
| SRC | >10,000 |
| CDK2 | >10,000 |
Experimental Protocols
Several assay formats can be employed to measure kinase activity, including luminescence-based, fluorescence-based, and radiometric assays.[8] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1][9]
ADP-Glo™ Kinase Assay Protocol
This protocol is designed to determine the IC50 value of this compound against a target kinase.
Materials:
-
This compound
-
Target kinase (e.g., purified EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
White, opaque 384-well plates
Experimental Workflow Diagram:
Caption: Workflow of the ADP-Glo™ biochemical kinase assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create 2X working solutions. A typical starting concentration range for a new inhibitor is 10 µM to 0.1 nM.[1]
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase and its specific substrate in the appropriate kinase reaction buffer.
-
Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.[1]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).[1]
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.[1]
-
Incubate for 10 minutes at room temperature.[1]
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.[1]
-
Incubate for 60 minutes at room temperature.[1]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[1]
-
Incubate for 30-60 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.[1]
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Alternative Assay: Radiometric Kinase Assay
The radiometric filter binding assay is considered a gold standard method for studying kinase activity by directly measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[10] This method is universally applicable to all kinases and is not prone to interference from compound autofluorescence or light scattering.[10]
Brief Protocol Outline:
-
A kinase reaction is performed in the presence of the test compound, a suitable substrate (peptide or protein), and [γ-³²P]ATP.[11]
-
The reaction mixture is then spotted onto phosphocellulose paper, to which the phosphorylated substrate binds.[11]
-
Unreacted [γ-³²P]ATP is washed away.
-
The amount of incorporated radiolabel is quantified using a phosphorimager or scintillation counter.[11]
-
Inhibition is determined by the reduction in radioactive signal compared to a vehicle control.
Conclusion
This compound is a promising candidate for kinase inhibitor development. The protocols outlined in these application notes provide a robust framework for characterizing its inhibitory activity against various protein kinases. The ADP-Glo™ assay offers a high-throughput, luminescence-based method suitable for initial screening and IC50 determination, while the radiometric assay provides a gold-standard orthogonal method for validation. Further studies, including cell-based assays and selectivity profiling, are recommended to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. ulab360.com [ulab360.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including roles as kinase inhibitors in oncology. The compound 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline belongs to this versatile chemical family. While specific data on its activity as a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor is not extensively documented in publicly available literature, its structural motifs suggest potential for kinase inhibition. This document provides a generalized protocol for evaluating the efficacy of this compound in cell-based assays, particularly focusing on the inhibition of RIPK1-mediated necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cell death and inflammation.[1] Its kinase activity is essential for the execution of necroptosis, a caspase-independent form of programmed necrosis.[2] Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for diseases driven by necroptotic cell death.
The following protocols are designed as a comprehensive guide for researchers to assess the potential of this compound as a RIPK1 inhibitor in a cellular context.
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of TNF-alpha-induced necroptosis, which is a common model for studying RIPK1 inhibitors. Under apoptotic-deficient conditions (e.g., in the presence of a pan-caspase inhibitor), TNF-alpha stimulation leads to the activation of RIPK1 and RIPK3, forming the necrosome complex. This complex then phosphorylates and activates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent cell lysis.
Caption: TNF-alpha induced necroptosis signaling pathway.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory effect of this compound on necroptosis.
Protocol 1: Cell Viability Assay to Measure Inhibition of Necroptosis
This assay determines the ability of the test compound to protect cells from induced necroptosis.
Materials:
-
Human colorectal adenocarcinoma cell line (e.g., HT-29) or other suitable cell lines expressing RIPK1, RIPK3, and MLKL.
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS, penicillin/streptomycin).
-
Tumor Necrosis Factor-alpha (TNF-α), human recombinant.
-
SMAC mimetic (e.g., Birinapant or LCL161).
-
Pan-caspase inhibitor (e.g., z-VAD-FMK).
-
This compound (dissolved in DMSO).
-
Necrostatin-1 (Nec-1) as a positive control RIPK1 inhibitor.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Nec-1) in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Add the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
-
Induction of Necroptosis: Prepare a cocktail of TNF-α (final concentration ~20 ng/mL), SMAC mimetic (final concentration ~100 nM), and z-VAD-FMK (final concentration ~20 µM) in complete culture medium.
-
Add the necroptosis-inducing cocktail to all wells except for the untreated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Cell Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the EC50 value (the concentration at which 50% of the protective effect is observed).
Protocol 2: Western Blot Analysis of RIPK1 and MLKL Phosphorylation
This protocol assesses the direct inhibitory effect of the compound on the phosphorylation of key necroptosis signaling proteins.
Materials:
-
Cells and reagents from Protocol 1.
-
6-well cell culture plates.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound and necroptosis inducers as described in Protocol 1 (steps 1-6), scaling up the volumes accordingly.
-
Cell Lysis: After the desired incubation time (typically 4-8 hours for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the image using an imaging system.
-
Data Analysis: Quantify the band intensities for phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total RIPK1 and MLKL in the presence of the compound indicates inhibition of the necroptosis signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing a potential RIPK1 inhibitor.
Caption: General workflow for inhibitor characterization.
Data Presentation
The quantitative data obtained from the cell-based assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical Cell Viability Data for this compound
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle (DMSO) | 5.2 ± 1.5 |
| 0.01 | 10.8 ± 2.1 |
| 0.1 | 35.4 ± 4.5 |
| 1 | 78.9 ± 6.2 |
| 10 | 95.1 ± 3.8 |
| 100 | 98.2 ± 2.5 |
| Necrostatin-1 (10 µM) | 92.5 ± 4.1 |
| Untreated Control | 100 ± 0 |
Table 2: Hypothetical IC50/EC50 Values
| Compound | EC50 (Cell Viability Assay, µM) | IC50 (p-RIPK1 Inhibition, µM) |
| This compound | 0.55 | 0.23 |
| Necrostatin-1 | 0.48 | 0.19 |
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will need to be determined experimentally.
Conclusion
The provided protocols offer a robust framework for the initial characterization of this compound as a potential inhibitor of RIPK1-mediated necroptosis. Successful execution of these assays will provide valuable insights into the compound's potency, cellular efficacy, and mechanism of action, thereby guiding further drug development efforts. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results.
References
Application Notes and Protocols for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline as a Potential EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention. The quinazoline scaffold has emerged as a privileged structure in the development of EGFR inhibitors, with several approved drugs featuring this core.[4][5]
Data Presentation: Inhibitory Activity of Structurally Related 6-Bromo-Quinazoline Derivatives
Due to the absence of specific inhibitory data for 6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline, the following table summarizes the EGFR inhibitory and anticancer activities of structurally related 6-bromo-quinazoline derivatives to provide a basis for comparison and to highlight the potential of this chemical class.
| Compound ID | Target Protein | Cell Line | IC50 (µM) | Reference |
| Compound 19 (3-bromo-aniline derivative with N-Boc glycine at pos. 6) | EGFR | HepG2 | 0.0032 | [4] |
| Compound 21 (4-bromo-phenylethylidene-hydrazinyl derivative) | EGFRwt | - | 0.0461 | [4] |
| Compound 8a (2-thiol derivative) | EGFR (wild-type) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [7][8] |
| Compound 8a (2-thiol derivative) | EGFR (wild-type) | SW480 (Colon Cancer) | 17.85 ± 0.92 | [7][8] |
| Afatinib (Reference Drug) | EGFR | HepG2 | 1.40 | [4] |
| Erlotinib (Reference Drug) | EGFR | MCF-7 | >100 | [8] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and the Point of Inhibition
The following diagram illustrates the EGFR signaling cascade and the putative inhibitory action of this compound.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design Using 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a synthetic organic compound belonging to the quinazoline class.[1] Quinazoline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6][7][8] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been approved as anticancer agents, primarily functioning as kinase inhibitors.[2][9] The structural features of this compound, including its halogenated phenyl group, suggest its potential as a therapeutic agent, particularly in oncology, by potentially inhibiting key signaling pathways involved in cell proliferation and survival.[1][10]
These application notes provide a comprehensive framework for the in vivo experimental design and evaluation of this compound, focusing on its potential as an anticancer agent. The protocols outlined below are based on established methodologies for testing quinazoline derivatives in preclinical models.
I. Postulated Signaling Pathway
Quinazoline derivatives frequently target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell signaling.[9][11] Overactive EGFR signaling can lead to uncontrolled cell growth, proliferation, and survival. The proposed mechanism of action for many quinazoline compounds involves the competitive inhibition of ATP binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Postulated EGFR signaling pathway and the inhibitory action of the quinazoline compound.
II. In Vivo Experimental Design and Workflow
A xenograft model using human cancer cell lines implanted in immunodeficient mice is a standard approach for evaluating the in vivo efficacy of novel anticancer compounds.[12]
Caption: General workflow for an in vivo xenograft study.
III. Experimental Protocols
A. Cell Line Selection and Culture
-
Cell Line Selection : Choose a human cancer cell line known to overexpress the target kinase, for example, A549 (non-small cell lung cancer) or MCF-7 (breast cancer) for EGFR-targeted studies.[9]
-
Cell Culture : Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability for Implantation : Ensure cell viability is >95% using a trypan blue exclusion assay before implantation.
B. Animal Model and Husbandry
-
Animal Strain : Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks.
-
Acclimatization : Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing : House the animals in sterile conditions with free access to food and water.
C. Tumor Implantation and Growth Monitoring
-
Implantation : Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) into the flank of each mouse.
-
Tumor Measurement : Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization : Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
D. Compound Formulation and Administration
-
Formulation : Prepare the this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline).
-
Dose Selection : Based on preliminary toxicity studies, select at least two dose levels (e.g., 25 mg/kg and 50 mg/kg).
-
Administration : Administer the compound daily via oral gavage or intraperitoneal (IP) injection for a specified period (e.g., 21 days). The control group should receive the vehicle only. A positive control group treated with a standard-of-care drug like erlotinib is recommended.
E. Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI) : The primary endpoint is the inhibition of tumor growth. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight : Monitor and record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Clinical Observations : Observe the mice daily for any signs of distress or adverse effects.
F. Pharmacodynamic (PD) Marker Analysis
-
Sample Collection : At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for protein analysis, and another portion fixed in formalin for immunohistochemistry (IHC).
-
Western Blot : Homogenize the frozen tumor tissue to extract proteins. Perform Western blot analysis to measure the levels of total and phosphorylated target proteins (e.g., p-EGFR, p-Akt, p-ERK) to confirm target engagement and pathway inhibition.
-
Immunohistochemistry (IHC) : Use formalin-fixed, paraffin-embedded tumor sections to assess the expression and localization of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
IV. Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | N/A | ||
| Compound (Low Dose) | 25 | |||
| Compound (High Dose) | 50 | |||
| Positive Control | Varies |
Table 2: Pharmacodynamic Marker Analysis (Western Blot)
| Treatment Group | p-EGFR / Total EGFR Ratio | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio |
| Vehicle Control | |||
| Compound (High Dose) | |||
| Positive Control |
Table 3: Immunohistochemistry Analysis
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | ||
| Compound (High Dose) | ||
| Positive Control |
V. Logical Relationships in Experimental Design
The success of an in vivo study relies on a logical progression from hypothesis to data interpretation.
References
- 1. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-chloro-2-methylquinazoline [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. mdpi.com [mdpi.com]
- 8. article.scirea.org [article.scirea.org]
- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preparing Stock Solutions of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of the small molecule inhibitor 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline for use in cell culture experiments. These guidelines are intended to ensure consistent and reliable experimental results.
Introduction
This compound is a quinazoline derivative. Quinazoline-based compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer agents.[1][2] Many quinazoline derivatives have been shown to modulate key signaling pathways involved in cell proliferation, survival, and differentiation, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways.[3][4] Accurate preparation of stock solutions is the first critical step for in vitro studies investigating the biological effects of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. While specific experimental data on the solubility of this exact compound is limited, information on structurally related compounds suggests that it is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[5][6]
| Property | Value | Source |
| Molecular Formula | C₁₄H₇BrClFN₂ | [5] |
| Molecular Weight | 337.57 g/mol | [5] |
| Appearance | Solid (predicted) | |
| Storage Temperature | -20°C to -80°C (as stock solution) | General laboratory practice |
| Purity | ≥95% (typical) | [7] |
Cytotoxicity Data of Related Compounds
| Compound ID | 4-Anilino Substitution | LC50 (µM) vs. MCF-7 | LC50 (µM) vs. HeLa | Reference |
| 3a | 4-Fluoroanilino | > 10 | > 10 | [8] |
| 3b | 3-Fluoroanilino | > 10 | > 10 | [8] |
| 3c | 4-Chloroanilino | > 10 | > 10 | [8] |
| 3d | 3-Chloroanilino | > 10 | > 10 | [8] |
| 3e | 4-Bromoanilino | > 10 | > 10 | [8] |
| 3f | 2,4-Difluoroanilino | > 10 | > 10 | [8] |
| 4k | 4-Bromoanilino (with 2-(4-chlorophenyl)) | 0.90 | Not Reported | [8] |
| 4l | 2,4-Difluoroanilino (with 2-(4-chlorophenyl)) | 0.56 | Not Reported | [8] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line of interest
-
0.22 µm syringe filter (optional, for sterilization)
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many small molecule inhibitors.
-
Pre-Weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Weighing the Compound: On a calibrated analytical balance, carefully weigh out 3.38 mg of the compound into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. A brief sonication or gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to confirm that no particulates are present.
-
Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting tubes. This will minimize freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution: It is recommended to perform an intermediate dilution of the stock solution in your cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 2 µL of the 10 mM stock to 198 µL of medium).
-
Final Working Concentrations: Perform serial dilutions from your intermediate solution to achieve the desired final concentrations for your experiment. Ensure thorough mixing at each dilution step.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as your highest treatment concentration.
Signaling Pathways and Experimental Workflow
Quinazoline derivatives have been reported to inhibit several signaling pathways critical for cancer cell proliferation and survival. The diagrams below illustrate the Wnt/β-catenin and PI3K/Akt/mTOR pathways, which are potential targets of this compound.[3][4] An experimental workflow for assessing the effect of the compound on cell viability is also provided.
Caption: Putative inhibition of the Wnt/β-catenin signaling pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: General workflow for cell viability experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. QUINAZOLINE, 6-BROMO-4-CHLORO-2-(METHYLTHIO)- | CymitQuimica [cymitquimica.com]
- 8. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Fluorophenylquinazolines in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, present a significant and growing challenge to global health. A common feature of these disorders is the progressive loss of neuronal structure and function, often accompanied by neuroinflammation. The development of effective therapeutic agents is a critical area of research. Fluorophenylquinazolines have emerged as a promising class of small molecules with potential applications in the treatment of these debilitating conditions. The incorporation of a fluorine atom into the quinazoline scaffold can enhance key pharmacological properties, including metabolic stability, blood-brain barrier permeability, and binding affinity to target proteins. This document provides a summary of the current applications of fluorophenylquinazolines in various neurodegenerative disease models, along with relevant quantitative data and experimental protocols to guide further research and development.
Application Notes
Alzheimer's Disease Models
Fluorophenyl-substituted quinazolinones have been investigated for their potential as multi-target-directed ligands in the context of Alzheimer's disease. The therapeutic strategy often involves the simultaneous inhibition of key enzymes such as acetylcholinesterase (AChE), which is involved in the cholinergic deficit observed in Alzheimer's patients, and the modulation of pathways related to amyloid-beta (Aβ) aggregation and neuroinflammation.
One study reported on quinazolin-4-one derivatives, including a fluoro-substituted compound, as selective histone deacetylase 6 (HDAC6) inhibitors. HDAC6 inhibition is a therapeutic target in Alzheimer's disease due to its role in microtubule stability and protein aggregation. The fluoro-substituted derivative demonstrated potent enzymatic inhibition and showed positive effects in cellular models of neuronal outgrowth.[1]
Parkinson's Disease Models
The pathology of Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra. Therapeutic strategies often focus on neuroprotection and the inhibition of pathways that lead to neuronal cell death. While specific studies on fluorophenylquinazolines in Parkinson's models are not extensively detailed in the available literature, a pharmacological study of a compound named FLZ, a derivative of squamosamide, has shown neuroprotective effects in experimental Parkinson's models.[2] Although it is not explicitly stated that FLZ is a fluorophenylquinazoline, this research highlights the potential of related chemical scaffolds. The mechanism of action involved the protection of dopaminergic cells from injury and apoptosis.[2]
Neuroinflammation Models
Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in this process. A study on 2-trifluoromethylquinazolines and quinazolinones has demonstrated their protective effects against lipopolysaccharide (LPS)-induced cytotoxicity in BV2 microglial cells.[3] LPS is a potent inducer of inflammation, and its use in cell culture allows for the screening of compounds with anti-neuroinflammatory properties. The study showed that these fluorinated quinazoline derivatives could reduce the production of nitric oxide (NO), a pro-inflammatory mediator.[3] Another study focused on 6-fluoro-7-(1-piperazino)quinazolines and their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on fluorophenylquinazolines and related fluorinated quinazoline derivatives in neurodegenerative disease models.
| Compound ID/Name | Target/Assay | Model System | Quantitative Data (IC50, % Inhibition, etc.) | Reference |
| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) | HDAC6 Inhibition | Enzymatic Assay | IC50 = 8 nM | [1] |
| 2-Trifluoromethylquinazoline (Compound 5) | Neuroprotection against LPS toxicity | BV2 microglia | Protective at 5 µg/mL | [3] |
| 2-Trifluoromethylquinazolinone (Compound 7) | Neuroprotection against H2O2 toxicity | N2a neuroblastoma | Protective at 5 µg/mL | [3] |
| 2-Trifluoromethylquinazolinone series (Compounds 6-8) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated BV2 microglia | 38 - 60% reduction at 50 µg/mL | [3] |
| 6-fluoro-7-(1-piperazino)quinazoline (Compound 7a) | TNF-α Production Inhibition | LPS-stimulated cells | Not specified | [4] |
| 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d) | Antiproliferative activity | A549, MCF-7, NCI-H1975 cancer cell lines | IC50 = 2.55, 0.87, 6.42 µM respectively | [5] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol is adapted from the methodology used to assess the neuroprotective effects of 2-trifluoromethylquinazolinones against hydrogen peroxide (H2O2)-induced toxicity in N2a neuroblastoma cells.[3]
1. Cell Culture and Seeding:
- Culture Mouse neuroblastoma-2a (N2a) cells in appropriate growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
- Seed N2a cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of the test fluorophenylquinazoline compounds in a suitable solvent (e.g., DMSO).
- Dilute the compounds to the desired final concentrations (e.g., 5 µg/mL) in cell culture medium.
- Remove the old medium from the cells and add the medium containing the test compounds.
- Incubate for a predetermined period (e.g., 24 hours).
3. Induction of Oxidative Stress:
- Prepare a fresh solution of H2O2 in serum-free medium at a concentration known to induce cytotoxicity.
- Remove the compound-containing medium and expose the cells to the H2O2 solution for a specified duration.
4. Assessment of Cell Viability:
- Use a standard cell viability assay, such as the MTS assay.
- Add the MTS reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a plate reader.
5. Data Analysis:
- Calculate cell viability as a percentage of the untreated control.
- Compare the viability of cells treated with the test compounds to the H2O2-only treated control to determine the protective effect.
Protocol 2: In Vitro Anti-Neuroinflammatory Assay (Nitric Oxide Production)
This protocol is based on the methods used to evaluate the anti-inflammatory effects of 2-trifluoromethylquinazolinones in LPS-stimulated BV2 microglial cells.[3]
1. Cell Culture and Seeding:
- Culture murine microglial BV2 cells in an appropriate medium.
- Seed the cells in a 96-well plate and allow them to adhere.
2. Compound and LPS Treatment:
- Pre-treat the cells with various concentrations of the fluorophenylquinazoline compounds (e.g., 50 µg/mL) for a specified time (e.g., 1 hour).
- Stimulate the cells with lipopolysaccharide (LPS) at a concentration known to induce an inflammatory response (e.g., 1 µg/mL).
- Include a vehicle control and an LPS-only control.
- Incubate for 24 hours.
3. Measurement of Nitric Oxide (NO) Production:
- Collect the cell culture supernatant.
- Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent assay.
- Mix the supernatant with the Griess reagent components according to the manufacturer's protocol.
- Measure the absorbance at the specified wavelength.
4. Data Analysis:
- Generate a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in the samples.
- Express the results as a percentage of NO production compared to the LPS-only control.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Inhibition of LPS-induced neuroinflammation by fluorophenylquinazolines.
Caption: Experimental workflow for assessing neuroprotective activity.
References
- 1. Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from medicinal chemists due to their wide range of pharmacological activities, including anticancer properties.[1][2][3] The compound 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline belongs to this class and is a subject of interest in medicinal chemistry for its potential as a therapeutic agent, particularly in oncology.[4] A critical step in the evaluation of any potential anticancer compound is the assessment of its cytotoxicity against cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6][9] These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on cancer cells.
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of the MTT salt by mitochondrial dehydrogenases of living cells.[7] The yellow, water-soluble MTT is reduced to a purple, insoluble formazan. The resulting formazan crystals are then solubilized using a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[9][10] The concentration of the dissolved formazan is determined by measuring its absorbance with a spectrophotometer (e.g., a microplate reader) at a wavelength between 550 and 600 nm.[5] A decrease in the number of viable cells, caused by the cytotoxic agent, results in a decrease in metabolic activity and thus a lower amount of formazan produced, leading to a reduced absorbance reading.
Experimental Protocol
This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound.
Materials and Reagents
-
Compound: this compound
-
Cell Lines: Appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[11]
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11][12]
-
MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate Buffered Saline (PBS). The solution should be filter-sterilized and protected from light.[7][13]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution.[11]
-
Equipment and Consumables:
Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]
-
Include control wells containing medium only for background absorbance readings.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations for treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include vehicle control wells that receive medium with the same concentration of DMSO used in the highest compound concentration wells.
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the medium-only blank wells from the absorbance of all other wells.
-
Percentage Cell Viability: Calculate the cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.
Data Presentation
Quantitative results should be summarized in a clear and structured format. The IC50 values are a key metric for comparing the cytotoxic potency of the compound across different cell lines and exposure times.
Table 1: Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 15.85 |
| A549 | Lung Carcinoma | 48 | e.g., 22.40 |
| HCT-116 | Colon Carcinoma | 48 | e.g., 18.12 |
| HeLa | Cervical Cancer | 48 | e.g., 25.50 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway targeted by quinazoline derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Potential signaling pathway inhibited by quinazoline derivatives.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Apoptosis Studies Using 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds widely recognized for their therapeutic potential, particularly in oncology. The core structure serves as a versatile scaffold for the development of targeted anticancer agents. The subject of these application notes, 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, is a synthetic organic compound belonging to this class. While direct studies on this specific molecule are emerging, the extensive research on structurally related 6-bromo-quinazoline derivatives provides a strong basis for investigating its potential as an apoptosis-inducing agent. Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling molecules like Epidermal Growth Factor Receptor (EGFR), leading to cell cycle arrest and programmed cell death (apoptosis).
These notes provide a comprehensive guide for researchers interested in evaluating the apoptotic effects of this compound, including a postulated mechanism of action, detailed experimental protocols, and comparative data from related compounds.
Postulated Mechanism of Action: EGFR Inhibition Leading to Intrinsic Apoptosis
Based on the known mechanisms of similar quinazoline derivatives, it is hypothesized that this compound functions as an inhibitor of EGFR. Overexpression and hyperactivity of EGFR are common in many cancers, leading to uncontrolled cell proliferation and survival. Inhibition of EGFR by the compound is expected to disrupt downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell survival. This disruption is postulated to trigger the intrinsic (mitochondrial) pathway of apoptosis.
The proposed signaling cascade involves:
-
Inhibition of EGFR Autophosphorylation: The compound binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation.
-
Downregulation of Anti-Apoptotic Proteins: Inhibition of downstream signaling leads to a decrease in the expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL).
-
Activation of Pro-Apoptotic Proteins: This shift in the balance of Bcl-2 family proteins allows for the activation and mitochondrial translocation of pro-apoptotic members like Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax/Bak form pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspase-9.
-
Executioner Caspase Activation and Cell Death: Caspase-9 activates executioner caspases, such as caspase-3 and -7, which cleave key cellular substrates like PARP, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Data Presentation: Cytotoxicity of Structurally Related Quinazoline Derivatives
To provide a reference for the potential efficacy of this compound, the following table summarizes the cytotoxic activity (IC50 values) of other 6-bromo-quinazoline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8a (a 6-bromo-quinazoline derivative) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | |
| 8a (a 6-bromo-quinazoline derivative) | SW480 (Colon Cancer) | 17.85 ± 0.92 | |
| WHI-P154 (4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline) | U373 (Glioblastoma) | Micromolar concentrations | |
| WHI-P154 (4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline) | U87 (Glioblastoma) | Micromolar concentrations | |
| BMAQ (6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline) | L1210, HL-60, U-937 (Leukemia) | Dose-dependent decrease in cell number |
Mandatory Visualizations
Caption: Postulated EGFR-mediated intrinsic apoptosis signaling pathway.
Application Notes and Protocols for the Analysis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. The methodologies outlined below are essential for ensuring the quality, purity, and identity of this compound in research and development settings.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 760947-12-4[1][2] |
| Molecular Formula | C₁₄H₇BrClFN₂[1] |
| Molecular Weight | 353.58 g/mol |
| Chemical Structure | A synthetic organic compound belonging to the quinazoline class, characterized by a bicyclic structure of a benzene ring fused to a pyrimidine ring.[1] It features bromine, chlorine, and a fluorophenyl group.[1] |
Analytical Techniques
A multi-faceted analytical approach is recommended to ensure a comprehensive characterization of this compound. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of this compound and for quantifying any related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Trifluoroacetic acid in Water (Solvent A).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile.
Data Presentation:
| Parameter | Result |
| Retention Time | ~12.5 min |
| Purity (by area %) | >98.0% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
Workflow Diagram:
Caption: HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity
GC-MS is employed for the detection of volatile organic impurities and to provide confirmatory identification of the main compound through its mass spectrum.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 290°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
Data Presentation:
| Parameter | Result |
| Retention Time | ~15.8 min |
| Major Mass Fragments (m/z) | 352, 317, 273, 139 |
| Volatile Impurities | Not Detected |
Workflow Diagram:
Caption: GC-MS analysis workflow for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
Data Presentation (Expected Chemical Shifts):
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H NMR | 7.0 - 8.5 (aromatic protons) |
| ¹³C NMR | 110 - 165 (aromatic carbons) |
Logical Relationship Diagram:
Caption: Logical flow for structural confirmation via NMR.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the quality control and characterization of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is critical for its application in research and drug development. It is recommended that these methods be fully validated in the end-user's laboratory to ensure suitability for their specific purposes.
References
Application Notes and Protocols for the Safe Handling and Storage of Halogenated Quinazolines
For Researchers, Scientists, and Drug Development Professionals
Hazard Communication
Halogenated quinazolines are a class of heterocyclic aromatic compounds that, due to the presence of halogen substituents, may exhibit a range of biological activities and associated chemical hazards. While specific toxicological properties vary between individual compounds, researchers should handle all halogenated quinazolines with a high degree of caution.
General Hazards: Based on data for structurally related compounds, potential hazards may include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Moisture Sensitivity: Some halogenated quinazolines are sensitive to moisture.[2]
-
Light Sensitivity: Exposure to light can lead to degradation and discoloration.[3]
It is imperative to consult the specific Safety Data Sheet (SDS) for each halogenated quinazoline before any handling or experimental work.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling halogenated quinazolines. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or perforations before use. Double gloving is advisable, especially during compounding and handling of potent derivatives. |
| Laboratory Coat | Wear a flame-resistant lab coat, fully buttoned, to protect against contamination. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[3] | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid halogenated quinazolines that may generate dust, and all work with solutions, should be conducted in a certified chemical fume hood. |
| Respirator | If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3] |
General Handling Procedures
A systematic approach to handling halogenated quinazolines is critical for maintaining a safe laboratory environment.
-
Designated Area: All work with halogenated quinazolines should be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.
-
Weighing and Transfer: Conduct all weighing and transferring of solid compounds within a chemical fume hood to minimize the inhalation of dust particles.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Thoroughly wash hands and any exposed skin with soap and water.[3]
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of halogenated quinazolines.
| Parameter | Condition | Recommendations and Considerations |
| Temperature | Cool, Dry Place | Many halogenated quinazolines are stable at room temperature. However, for long-term storage, refrigeration (2-8°C) is often recommended.[4] Always consult the supplier's recommendation. |
| Frozen (for solutions) | Solutions of halogenated quinazolines in solvents like DMSO are typically stored at -20°C or -80°C for long-term stability.[5] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[5] | |
| Atmosphere | Inert Atmosphere | For moisture-sensitive compounds, storage under an inert gas such as nitrogen or argon is recommended.[2][4] |
| Light | Protect from Light | Store in amber glass vials or other light-proof containers to prevent degradation.[3] |
| Containers | Tightly Sealed | Use tightly sealed, clearly labeled containers to prevent contamination and exposure. |
| Incompatibilities | Segregation | Store away from strong oxidizing agents and other incompatible materials as specified in the SDS.[2] |
Experimental Protocols
Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol describes the preparation of a concentrated stock solution of a halogenated quinazoline in dimethyl sulfoxide (DMSO).
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Perform all operations in a certified chemical fume hood.
-
Calculate the required mass of the halogenated quinazoline to achieve the desired stock concentration.
-
-
Procedure:
-
Weigh the calculated amount of the solid halogenated quinazoline into a sterile, conical microcentrifuge tube or a suitable vial.
-
Add the appropriate volume of anhydrous DMSO to the solid.
-
Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required for less soluble compounds.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in tightly sealed, light-protected containers.
-
It is advisable to prepare smaller aliquots to minimize the number of freeze-thaw cycles.
-
Waste Disposal
Halogenated quinazolines and any contaminated materials must be disposed of as hazardous chemical waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3]
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for all waste containing halogenated quinazolines.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of halogenated organic waste. Do not dispose of these compounds down the drain or in general waste.[3]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Workflow and Pathway Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and high-yielding route involves the chlorination of 6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one using a chlorinating agent like thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF).
Q2: What is a typical reported yield for this synthesis?
Yields can vary significantly based on the reaction conditions and purity of starting materials. However, a reported synthesis has achieved a yield of up to 90%.[1]
Q3: What are the most critical parameters affecting the yield of the reaction?
The most critical parameters include reaction temperature, reaction time, choice of solvent, and the purity of the starting materials and reagents. Sub-optimal conditions can lead to incomplete reactions or the formation of byproducts.[2]
Q4: Can microwave-assisted synthesis be used to improve the yield and reaction time?
Yes, microwave-assisted synthesis is a known technique for improving yields and significantly reducing reaction times in quinazoline synthesis.[3][4] It offers rapid and uniform heating, which can minimize the formation of side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Sub-optimal Reaction Temperature | The reaction may require heating. For the chlorination step with thionyl chloride, a temperature of 80°C has been reported to be effective.[1] Consider performing small-scale experiments to screen for the optimal temperature. | Increased reaction rate and conversion to the desired product. |
| Inadequate Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. The reported successful reaction time is 4 hours.[1] | Complete consumption of starting material and maximum product formation. |
| Poor Quality of Reagents | Ensure that the starting material, 6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one, is pure and dry. Use freshly distilled or high-purity thionyl chloride. | Minimized side reactions and improved yield. |
| Inappropriate Solvent | Chloroform has been successfully used as a solvent for this reaction.[1] Ensure the solvent is dry, as moisture can react with the chlorinating agent. | Proper dissolution of reactants and facilitation of the reaction. |
Issue 2: Formation of Impurities
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Side Reactions | Overheating or prolonged reaction times can lead to the formation of byproducts. Adhere to the optimized reaction temperature and time. The formation of N-oxides or oxidation at the C4 position are common side reactions in quinazoline synthesis.[5] | Reduced impurity profile and easier purification. |
| Incomplete Chlorination | If the reaction does not go to completion, the starting material will remain as an impurity. Ensure a sufficient amount of the chlorinating agent is used and that the reaction is allowed to proceed for an adequate amount of time. | Complete conversion of the starting material to the desired product. |
| Hydrolysis of the Product | The 4-chloro group is susceptible to hydrolysis. Work up the reaction under anhydrous conditions and avoid exposure to moisture to prevent the formation of the corresponding quinazolinone. | Preservation of the desired 4-chloro functionality. |
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one
-
Chloroform (CHCl₃)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Suspend 6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one (1.5 g, 4.6 mmol) in chloroform in a 50 mL round-bottomed flask equipped with a magnetic stirrer.
-
Cool the flask to 0°C in an ice bath.
-
Add thionyl chloride (1.6 mL) dropwise to the suspension.
-
Add N,N-dimethylformamide (0.01 mL) as a catalyst.
-
Heat the reaction mixture to 80°C for 4 hours.
-
After the reaction is complete, remove the solvent by evaporation using a rotary evaporator.
-
The resulting solid is the desired product, this compound (1.43 g, 90% yield).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. 6-BROMO-4-CHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. benchchem.com [benchchem.com]
troubleshooting solubility issues with 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. The information is presented in a question-and-answer format to directly address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous solutions?
A1: Quinazoline derivatives, particularly those with multiple halogen substituents like this compound, often exhibit low aqueous solubility.[1][2] This is attributed to their rigid, aromatic structure, which leads to high crystal lattice energy and makes it energetically unfavorable for water molecules to solvate the compound. Such compounds are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, indicating low solubility is a primary challenge.[1]
Q2: What is the recommended first step for preparing a solution of this compound for an in vitro assay?
A2: The initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice.[3] For compounds that are particularly difficult to dissolve, gentle warming (37-50°C) and sonication can be employed to aid dissolution.[4] When diluting the DMSO stock into your aqueous assay buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation.[3]
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," is a common issue with poorly soluble compounds.[3] Several strategies can be employed to overcome this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.[4]
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase the compound's solubility.[2][3]
-
Use Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) can be added to the buffer at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[2]
-
Complexation with Cyclodextrins: Cyclodextrins, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, enhancing its aqueous solubility.[2]
Q4: Can pH adjustment of the buffer improve the solubility of this compound?
A4: The solubility of many quinazoline derivatives is pH-dependent, especially if the molecule has ionizable functional groups.[2] Although this compound does not have obvious acidic or basic centers, the nitrogen atoms in the quinazoline ring can be protonated under acidic conditions. Therefore, systematically evaluating the compound's solubility in buffers across a range of pH values is a recommended troubleshooting step.[4]
Troubleshooting Guide
Issue: Compound is insoluble in 100% DMSO.
Possible Cause:
-
Insufficient solvent volume.
-
Low-quality or hydrated DMSO.
-
Compound has exceptionally low solubility even in DMSO.
Solution:
-
Increase the volume of fresh, anhydrous DMSO.
-
Employ gentle warming (37-50°C) and sonication to facilitate dissolution.[3]
-
If still insoluble, consider alternative organic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), but be mindful of their compatibility with your experimental system.[5]
Issue: Low oral bioavailability in animal studies despite good in vitro activity.
Possible Cause:
-
Poor aqueous solubility limiting dissolution and absorption in the gastrointestinal (GI) tract.[1]
Solution:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the compound, which can lead to a faster dissolution rate.[1]
-
Formulation Strategies:
Solubility Enhancement Strategies
| Strategy | Description | Key Considerations |
| Co-solvents | Addition of water-miscible organic solvents (e.g., DMSO, ethanol, PEG) to the aqueous buffer.[2][3] | Final co-solvent concentration should be tested for effects on the biological assay. |
| Surfactants | Use of non-ionic surfactants (e.g., Tween 80, Pluronic F-68) to form micelles that encapsulate the compound.[2][3] | Use above the critical micelle concentration (CMC). Check for interference with the assay. |
| pH Adjustment | Modifying the pH of the buffer to potentially ionize the compound and increase its solubility.[2][4] | Ensure the pH is compatible with compound stability and the biological system. |
| Cyclodextrins | Formation of inclusion complexes with cyclodextrins (e.g., HP-β-CD) to increase aqueous solubility.[2][3] | Stoichiometry of the complex may need to be optimized. |
| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix in an amorphous state.[1] | Requires formulation development. |
| Particle Size Reduction | Decreasing the particle size through micronization or nanonization to increase surface area.[1] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion to enhance the solubility of this compound.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407)
-
Volatile organic solvent in which both the compound and carrier are soluble (e.g., methanol, ethanol, acetone)[1]
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the compound and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Use sonication or stirring to ensure complete dissolution.[1]
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.[3]
-
Final Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.[3]
-
Collection and Processing: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Store the resulting powder in a desiccator.[3]
Protocol 2: Complexation with Cyclodextrins by Kneading Method
This protocol describes a method for preparing an inclusion complex of the compound with a cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol solution (e.g., 50:50 v/v)
-
Mortar and pestle
Procedure:
-
Molar Ratio Selection: Choose a suitable molar ratio of the compound to the cyclodextrin (e.g., 1:1).
-
Mixing: Accurately weigh the compound and the cyclodextrin and place them in a glass mortar. Mix the powders thoroughly.[2]
-
Kneading: Add a small volume of the water-ethanol solution dropwise to the powder mixture. Knead the resulting paste thoroughly with the pestle for 45-60 minutes. Maintain a consistent paste-like consistency by adding more of the solvent blend if the mixture becomes too dry.[2]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until it is completely dry.
-
Processing: Gently grind the dried complex into a fine powder and store it in a desiccator.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting solubility issues.
References
Technical Support Center: Overcoming Resistance to Quinazoline-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to quinazoline-based inhibitors in cancer cells.
Section 1: Frequently Asked Questions (FAQs) - Understanding Resistance Mechanisms
Q1: My cancer cell line, initially sensitive to a first-generation quinazoline-based EGFR inhibitor (e.g., Gefitinib, Erlotinib), has developed resistance. What is the most common mechanism?
A1: The most frequently observed mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) is a secondary mutation in the EGFR gene itself.[1][2] The most common of these is the T790M mutation in exon 20, which accounts for approximately 50-60% of resistance cases.[1][3][4] This "gatekeeper" mutation increases the receptor's affinity for ATP, reducing the inhibitor's ability to bind effectively.[5]
Q2: What are other potential resistance mechanisms beyond the T790M mutation?
A2: Beyond the T790M mutation, resistance can be driven by several other mechanisms, broadly categorized as:
-
Bypass Pathway Activation : The cancer cells activate alternative signaling pathways to bypass their dependency on EGFR signaling. The most common bypass mechanism is the amplification of the MET proto-oncogene .[6][7] This leads to MET receptor activation, which can then reactivate downstream pathways like PI3K/AKT, even when EGFR is inhibited.[6][7] Other bypass pathways include HER2 amplification, KRAS mutations, and BRAF mutations.[8]
-
Histologic Transformation : In some cases, the tumor can change its histology, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.[2][3]
-
Other EGFR Mutations : While less common, other mutations in EGFR can also confer resistance. After treatment with third-generation inhibitors like Osimertinib, a tertiary mutation, C797S , can arise which prevents the covalent binding of these inhibitors.[3][8]
Section 2: Troubleshooting Guides
Q3: I have confirmed my cell line has the T790M mutation after developing resistance to Erlotinib. Which inhibitor should I use now?
A3: The presence of the T790M mutation is the primary indication for switching to a third-generation EGFR TKI .[1][9] Osimertinib (AZD9291) is an FDA-approved third-generation inhibitor that was specifically designed to be effective against EGFR-sensitizing mutations as well as the T790M resistance mutation, while having less activity against wild-type EGFR.[9][10][11] Other third-generation TKIs that have been in development include Rociletinib, Olmutinib, and Nazartinib (EGF816).[8][9][10]
Table 1: Efficacy of Select Third-Generation EGFR TKIs in T790M-Positive NSCLC
| Inhibitor | Phase of Study | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|
| Osimertinib | Phase III (FLAURA) | - (First Line vs Gen 1/2) | 18.9 months | [12] |
| Osimertinib | Phase III (AURA3) | 71% | 10.1 months | [4] |
| Rociletinib | Phase I/II | 59% | 13.1 months | [11] |
| Nazartinib (EGF816) | Phase I | 44% | 9.2 months (duration of response) |[8] |
Data presented is for patients with T790M-positive NSCLC who had progressed on prior EGFR TKI therapy, except for FLAURA which was a first-line study.
Q4: My resistant cells do not have the T790M mutation. What is the next logical step in my experiment?
A4: If the T790M mutation is absent, you should investigate alternative resistance mechanisms. The next most common cause is bypass tract activation, particularly MET amplification .[6][7] Therefore, the recommended next step is to assess the MET gene copy number in your resistant cell line.
Section 3: Key Experimental Protocols
Q5: How do I detect the EGFR T790M mutation in my cell line?
A5: Several molecular techniques can be used. For cell line work, a common and sensitive method is quantitative PCR (qPCR) using mutation-specific probes. Direct sequencing (Sanger) or next-generation sequencing (NGS) can also be used for confirmation and to identify other potential mutations.[13]
Protocol: Allele-Specific qPCR for T790M Detection
-
DNA Extraction : Isolate high-quality genomic DNA from both your parental (sensitive) and resistant cell lines using a commercial kit. Quantify the DNA using a spectrophotometer.
-
Primer/Probe Design : Utilize a pre-validated commercial assay (e.g., TaqMan) or design allele-specific primers. The forward primer should be specific to the T790M mutation, with the 3' end terminating on the mutation site. Include a separate primer set for a control gene (e.g., RNase P) for normalization.
-
qPCR Reaction Setup : Prepare a standard qPCR reaction mix containing DNA polymerase, dNTPs, your DNA sample, and the allele-specific primers/probes. Include a "no template" control, a wild-type (parental cell) control, and a known positive control if available.
-
Thermal Cycling : Run the reaction on a real-time PCR instrument with appropriate cycling conditions. A typical protocol involves an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Data Analysis : Analyze the amplification plots. The presence of the T790M mutation in your resistant cells will result in a significantly lower Ct (cycle threshold) value compared to the wild-type parental cells, indicating specific amplification of the mutant allele. Normalize the results to the control gene.
Q6: What is the standard method for assessing MET amplification?
A6: The gold standard for determining gene amplification is Fluorescence In Situ Hybridization (FISH) .[14][15] This technique uses fluorescently labeled DNA probes to visualize the number of copies of the MET gene relative to a control probe for the same chromosome (chromosome 7). Next-generation sequencing (NGS) can also be used to infer gene copy number.[14][16]
Protocol: Fluorescence In Situ Hybridization (FISH) for MET
-
Cell Preparation : Culture cells on sterile glass slides or prepare slides from a cytospin of a cell suspension.
-
Fixation : Fix the cells to the slide, typically using a methanol/acetic acid solution.
-
Pretreatment : Treat slides with a protease solution (e.g., pepsin) to permeabilize the cells and remove cytoplasm, allowing for better probe penetration.
-
Denaturation : Denature the cellular DNA by immersing the slides in a formamide solution at high temperature (e.g., 75°C). Simultaneously denature the probe mixture.
-
Hybridization : Apply the MET/CEP7 probe mixture to the slide, cover with a coverslip, and incubate overnight in a humidified chamber at 37°C to allow the probes to anneal to their target DNA sequences.
-
Post-Hybridization Washes : Wash the slides in stringent buffer solutions (e.g., SSC buffer) at elevated temperatures to remove non-specifically bound probes.
-
Counterstaining & Mounting : Apply a DNA counterstain, typically DAPI, to visualize the cell nuclei. Mount a coverslip using an anti-fade medium.
-
Visualization & Analysis : Using a fluorescence microscope with appropriate filters, count the number of red (MET gene) and green (CEP7 control) signals in at least 50-100 individual nuclei. MET amplification is typically defined as a MET/CEP7 ratio of ≥2.0.
Section 4: Advanced Strategies to Overcome Resistance
Q7: If MET amplification is detected, what is the recommended therapeutic strategy?
A7: In cases of MET-driven resistance, a combination therapy approach is recommended. This involves continuing the EGFR inhibitor to maintain pressure on the primary pathway while adding a MET inhibitor (e.g., Crizotinib, Capmatinib, Savolitinib) to block the bypass signal.[17][18] Clinical trials have shown that combining an EGFR TKI with a MET inhibitor can lead to responses in patients who have developed MET-amplified resistance.[17][18]
Table 2: Clinical Trial Data for EGFRi + METi Combination Therapy
| Trial | Inhibitor Combination | Patient Population | Objective Response Rate (ORR) | Reference |
|---|---|---|---|---|
| TATTON (Phase Ib) | Osimertinib + Savolitinib | EGFR-mutant, MET-amplified NSCLC post EGFR TKI | 52% (post 1st/2nd Gen TKI) | [18] |
| INSIGHT 2 | Osimertinib + Tepotinib | EGFR-mutant, MET-amplified NSCLC post EGFR TKI | Ongoing | [19] |
| SAVANNAH | Osimertinib + Savolitinib | EGFR-mutant, MET-amplified/overexpressed post Osimertinib | Enrolling |[19] |
Q8: My cells have developed resistance to the third-generation inhibitor Osimertinib. What could be the cause?
A8: Resistance to third-generation inhibitors like Osimertinib is complex. The most described on-target mechanism is the acquisition of a new mutation in the EGFR gene, most commonly the C797S mutation in exon 20.[3][8] This mutation alters the cysteine residue to which Osimertinib covalently binds, thereby preventing its inhibitory action.[3] Other resistance mechanisms are similar to those seen with first-generation TKIs, including MET amplification (occurring in ~15% of cases) and activation of other bypass pathways.[7][20]
References
- 1. Novel agents and strategies for overcoming EGFR TKIs resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to overcome acquired resistance to EGFR TKI in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Representativeness of Phase III Trial for Osimertinib in Pretreated Advanced EGFR-Mutated Non-small-cell Lung Cancer Patients and Treatment Outcomes in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 12. targetedonc.com [targetedonc.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting [open.fau.de]
- 16. MET amplification identified by next-generation sequencing and its clinical relevance for MET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. meridian.allenpress.com [meridian.allenpress.com]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
Technical Support Center: Optimizing In Vivo Dosage for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
Disclaimer: Publicly available in vivo dosage and experimental protocol information for the specific compound 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is limited. The following guide provides a comprehensive framework based on established best practices for novel quinazoline-based small molecule inhibitors and is intended to serve as a general resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for determining the in vivo dosage of this compound?
A1: The critical first step is to conduct a Maximum Tolerated Dose (MTD) study.[1][2] The MTD is the highest dose of the compound that can be administered without causing unacceptable toxicity in an animal model.[1] This study is essential for establishing a safe dose range for subsequent efficacy studies.
Q2: How should I select a starting dose for an MTD study with this compound?
A2: A common practice is to extrapolate the starting dose from in vitro data.[1] A typical starting point is a dose expected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] If in vitro data is unavailable, a dose range-finding study starting with a very low dose (e.g., 1-5 mg/kg) and escalating in subsequent animal cohorts is a prudent approach.[3]
Q3: What are the common challenges in designing in vivo dose-response studies for quinazoline derivatives?
A3: Key challenges include selecting the appropriate number of dose levels, the specific dose values, and the sample size per group.[1] It is recommended to use a minimum of three dose levels plus a vehicle control to generate a clear dose-response curve.[1] Poor aqueous solubility is also a frequent issue with novel small molecules, which can impact formulation and bioavailability.[4]
Q4: How can I improve the reliability and reproducibility of my in vivo study?
A4: To enhance the quality of your results, it is important to use proper randomization and blinding techniques to minimize bias. Including both male and female animals, as well as animals from multiple litters, can also provide more robust and trustworthy data.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo animal studies for dose optimization.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | 1. Inconsistent compound formulation or administration.[1][3]2. Poor aqueous solubility leading to non-homogenous suspension.[1]3. Biological variability in animal metabolism.[3] | 1. Optimize Formulation: Explore different vehicle formulations to improve solubility, such as using co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[1]2. Standardize Administration: Ensure consistent administration technique (e.g., gavage volume, injection site) across all animals.[1]3. Increase Sample Size: A larger number of animals per group can help improve statistical power.[3] |
| The compound does not show the expected efficacy at the administered dose. | 1. Insufficient target engagement at the given dose.[1]2. Poor pharmacokinetics (PK), such as rapid metabolism or clearance.[3]3. Poor bioavailability if administered orally.[3] | 1. Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if the compound is reaching its target and exerting the expected biological effect.[1]2. Perform a PK Study: Measure the plasma concentration of the compound over time to assess exposure.[3]3. Consider Alternative Routes of Administration: If oral bioavailability is low, explore other routes like intraperitoneal (IP) or intravenous (IV) injection. |
| Unexpected toxicity is observed at doses predicted to be safe. | 1. Off-target effects of the compound.[1]2. Toxicity of the formulation vehicle.[1][2] | 1. Include a Vehicle-Only Control Group: This is essential to distinguish between compound-related and vehicle-related toxicity.[1][2]2. Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, further in vitro profiling may be necessary to identify off-target activities.[1]3. Dose De-escalation: Reduce the dose to a level that does not cause adverse effects. |
Hypothetical Data Tables
Table 1: Example Maximum Tolerated Dose (MTD) Study Design
| Group | Compound Dose (mg/kg) | Vehicle | Route of Administration | Number of Animals (n) | Monitoring Parameters |
| 1 | 0 (Vehicle Control) | 10% DMSO, 40% PEG300, 50% Saline | Oral Gavage | 5 | Body weight, clinical signs of toxicity (daily) |
| 2 | 10 | 10% DMSO, 40% PEG300, 50% Saline | Oral Gavage | 5 | Body weight, clinical signs of toxicity (daily) |
| 3 | 30 | 10% DMSO, 40% PEG300, 50% Saline | Oral Gavage | 5 | Body weight, clinical signs of toxicity (daily) |
| 4 | 100 | 10% DMSO, 40% PEG300, 50% Saline | Oral Gavage | 5 | Body weight, clinical signs of toxicity (daily) |
Table 2: Example In Vivo Efficacy Study Design
| Group | Compound Dose (mg/kg) | Vehicle | Route of Administration | Number of Animals (n) | Primary Endpoint |
| 1 | 0 (Vehicle Control) | 10% DMSO, 40% PEG300, 50% Saline | Oral Gavage | 10 | Tumor Volume |
| 2 | 25 | 10% DMSO, 40% PEG300, 50% Saline | Oral Gavage | 10 | Tumor Volume |
| 3 | 50 | 10% DMSO, 40% PEG300, 50% Saline | Oral Gavage | 10 | Tumor Volume |
| 4 | 75 | 10% DMSO, 40% PEG300, 50% Saline | Oral Gavage | 10 | Tumor Volume |
Experimental Protocols
Protocol 1: Vehicle Formulation for a Poorly Soluble Quinazoline Compound
-
Weigh the required amount of this compound.
-
Add the desired volume of Dimethyl sulfoxide (DMSO) to dissolve the compound completely. This should be no more than 10% of the final volume.
-
Add Polyethylene glycol 300 (PEG300) to the solution (e.g., 40% of the final volume) and vortex thoroughly.
-
Add sterile saline or phosphate-buffered saline (PBS) to reach the final desired volume and concentration.
-
Ensure the final solution is clear and homogenous before administration. If precipitation occurs, the formulation needs to be further optimized.
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study begins.
-
Dose Escalation: Start with a low dose of the compound (e.g., 1-3 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).[2] Include a vehicle control group.[2]
-
Formulation: Prepare the compound in a suitable vehicle. Ensure sterility for parenteral administration.
-
Administration: Administer the compound via the intended route for efficacy studies (e.g., oral gavage) daily for 7-14 days.[2]
-
Monitoring: Record body weight and detailed clinical observations daily.[2] Note any signs of toxicity such as changes in appearance, posture, behavior, or activity levels.[2]
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of 2-Phenylquinazoline Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-phenylquinazoline compounds. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are 2-phenylquinazoline compounds and why are they of interest?
A1: The quinazoline scaffold is a core structure in many clinically successful and investigational kinase inhibitors, particularly those targeting receptors like the epidermal growth factor receptor (EGFR).[1] 2-phenylquinazoline derivatives are a specific class of these compounds that have been synthesized and evaluated for various therapeutic activities, including as anticancer agents that can inhibit tubulin polymerization, act as anti-inflammatory agents, or target specific kinases.[2][3][4] Their versatility and proven effectiveness in drug design make them a significant area of research.
Q2: What are "off-target effects" and why are they a major concern?
A2: Off-target effects occur when a drug or compound interacts with unintended molecular targets in the body.[5] For kinase inhibitors like 2-phenylquinazolines, this often means inhibiting kinases other than the intended primary target.[6] These unintended interactions can lead to a range of undesirable outcomes, including cellular toxicity, unexpected phenotypes, and adverse side effects in clinical applications, potentially confounding experimental results and hindering therapeutic development.[6][7] Understanding and minimizing these effects is critical for developing safe and effective drugs.[5][8]
Q3: How can I proactively identify potential off-target effects?
A3: A systematic approach is crucial for identifying off-target activities early in the drug discovery process.[5] Key strategies include:
-
Computational Screening: Using computational models to predict potential interactions between your compound and a wide range of kinases or other proteins.[5][8]
-
Kinome Profiling: The most direct method is to screen the compound against a large panel of purified kinases to determine its selectivity profile.[9][10] This provides a broad view of which kinases are inhibited at various concentrations.
-
Phenotypic Screening: Assessing the compound's overall effect on cellular processes can provide clues about its biological activity and potential off-target interactions.[5]
Q4: What is a Cellular Thermal Shift Assay (CETSA) and how can it help?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify that a compound engages with its intended target within the complex environment of a cell.[11][12] The principle is that when a ligand (your compound) binds to a target protein, it generally increases the protein's thermal stability.[11][12][13] By heating cells treated with your compound across a temperature gradient and then measuring the amount of soluble target protein remaining, you can confirm direct target engagement.[13][14] A shift in the melting curve of the protein in the presence of the compound indicates binding.[11][15] This helps differentiate between on-target effects and other downstream or off-target phenomena.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Question: My cells are showing a phenotype (e.g., decreased viability, morphological changes, altered signaling) that is inconsistent with the known function of the primary target kinase. How can I determine if this is an off-target effect?
Answer: When experimental results deviate from the expected on-target effects, a systematic investigation is necessary to pinpoint the cause. Follow these steps:
-
Confirm On-Target Engagement: First, ensure your compound is interacting with its intended target in your cellular model. Use a method like CETSA or Western blotting to check the phosphorylation status of a known direct substrate of the target kinase.[9] A lack of on-target engagement might suggest issues with compound potency or cell permeability rather than off-target effects.[9]
-
Perform Dose-Response Analysis: Conduct a thorough dose-response experiment. Compare the concentration at which the unexpected phenotype occurs with the IC50 value for the primary target.[9] A significant discrepancy between these concentrations suggests the involvement of an off-target.
-
Use a Structurally Unrelated Inhibitor: If possible, use a different inhibitor with a distinct chemical scaffold that targets the same primary kinase.[16] If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis that the effect is specific to your compound's off-target activity.[9]
-
Conduct a "Rescue" Experiment: If you can express a drug-resistant mutant of the primary target in your cells, this should reverse the on-target effects.[9] If the unexpected phenotype persists even with the drug-resistant mutant, it is very likely an off-target effect.[9]
-
Initiate Kinome Profiling: The most definitive way to identify potential off-target kinases is through comprehensive kinome profiling.[9] Screening your inhibitor against a large panel of kinases will reveal its selectivity and identify unintended targets.[10]
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: High Cytotoxicity at Effective Concentrations
Question: My 2-phenylquinazoline compound shows potent activity against its target but is also highly toxic to cells. How can I investigate and mitigate this?
Answer: Differentiating between on-target and off-target toxicity is essential.
-
Assess Therapeutic Index: First, determine the compound's cytotoxic profile across a panel of both cancerous and normal cell lines by calculating the half-maximal inhibitory concentration (IC50) for each.[7] This allows you to calculate the therapeutic index (TI), which is a ratio of the toxic dose to the therapeutic dose. A higher TI suggests a better safety profile.[7]
-
Mechanistic Toxicity Assays: To understand the cause of toxicity, perform targeted assays.[7]
-
Strategies for Mitigation:
-
Structural Modification: Synthesizing analogues of the parent compound is a primary strategy to identify a derivative with an improved therapeutic index and reduced off-target binding.[7]
-
Drug Delivery Systems: Encapsulating the compound in delivery vehicles like nanoparticles or liposomes can improve its targeted delivery to cancer cells and reduce systemic exposure to normal cells.[7]
-
Combination Therapy: Consider co-administering the compound with a cytoprotective agent that selectively protects normal cells.[7]
-
Data Presentation: Selectivity of Kinase Inhibitors
Understanding the selectivity profile is key. The following table provides an illustrative example of how to present inhibitory activity (IC50 values in nM) for a hypothetical 2-phenylquinazoline compound against its primary target and a panel of off-target kinases. Lower IC50 values indicate higher potency.
| Compound | Primary Target (e.g., EGFR) | Off-Target Kinase A (e.g., SRC) | Off-Target Kinase B (e.g., VEGFR2) | Off-Target Kinase C (e.g., CDK2) | Selectivity Score* |
| Compound X | 15 | 850 | >10,000 | 1,200 | High |
| Compound Y | 25 | 150 | 5,000 | 900 | Moderate |
| Compound Z | 50 | 75 | 200 | >10,000 | Low |
*Selectivity Score is a qualitative assessment based on the ratio of off-target to on-target IC50 values.
Experimental Protocols & Visualizations
General Workflow for Selectivity Profiling
The assessment of kinase inhibitor selectivity follows a structured pipeline, from initial high-throughput screens to detailed cellular validation.
Caption: A general experimental workflow for kinase inhibitor selectivity profiling.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of a 2-phenylquinazoline compound in intact cells.[11]
Methodology:
-
Cell Culture and Treatment: Culture cells to an appropriate density. Treat cells with the test compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[14]
-
Heat Shock: Harvest and wash the cells. Resuspend the cell pellets in a buffer like PBS and aliquot them into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3-4 minutes, followed by a cooling step at 4°C for 3 minutes.[11][15]
-
Cell Lysis: Lyse the cells to release intracellular proteins. This is commonly done through repeated freeze-thaw cycles.[11]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated, aggregated proteins (pellet).[12][15]
-
Detection and Analysis: Collect the supernatant and analyze the amount of soluble target protein using a detection method like Western blotting or ELISA with a specific antibody for the target protein.[11]
-
Data Interpretation: Quantify the band intensities and plot them against the temperature to generate melting curves. A rightward shift in the melting curve for compound-treated cells compared to the vehicle control indicates thermal stabilization and confirms target engagement.[11]
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the cytotoxic effects of a compound on cultured cells.[7]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.[7][18]
-
Compound Treatment: Prepare serial dilutions of the 2-phenylquinazoline compound (e.g., from 0.01 nM to 100 µM). Treat the cells and incubate for a specified duration, typically 48-72 hours.[18] Include a vehicle-only control.[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7] Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically ~570 nm) using a microplate reader.[7]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC50 value.[7]
Simplified Kinase Signaling Pathway
The diagram below illustrates how a kinase inhibitor can have both on-target and off-target effects within cellular signaling networks.
Caption: On-target vs. off-target inhibition of signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. annualreviews.org [annualreviews.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. ijprajournal.com [ijprajournal.com]
Technical Support Center: Interpreting Mass Spectrometry Data for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
This guide is intended for researchers, scientists, and drug development professionals to assist in the interpretation of mass spectrometry data for the compound 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and chemical formula for this compound?
The chemical formula for this compound is C₁₄H₇BrClFN₂.[1] Its monoisotopic mass is approximately 337.9 g/mol , and its average molecular weight is approximately 337.57 g/mol .[1][2]
Q2: What is the expected isotopic pattern for the molecular ion peak of this compound in a mass spectrum?
Due to the presence of both bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion cluster. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[3][4] This combination results in a distinctive pattern of peaks at M, M+2, and M+4.
The expected relative intensities of these peaks are approximately:
| Ion | Description | Expected Relative Intensity |
| M | Contains ⁷⁹Br and ³⁵Cl | ~76% |
| M+2 | Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl | 100% (Base Peak) |
| M+4 | Contains ⁸¹Br and ³⁷Cl | ~24% |
Note: The exact ratios may vary slightly depending on the instrument and experimental conditions.
Q3: What are the common adducts I might observe with Electrospray Ionization (ESI) for this molecule?
In positive ion mode ESI-MS, you can expect to see several common adducts.[5][6][7][8] The most common is the protonated molecule, but sodium and potassium adducts are also frequently observed, especially if there is trace contamination in the sample or solvent.
| Adduct Ion | Formula | Approximate m/z |
| [M+H]⁺ | [C₁₄H₈BrClFN₂]⁺ | 338.9 |
| [M+Na]⁺ | [C₁₄H₇BrClFN₂Na]⁺ | 360.9 |
| [M+K]⁺ | [C₁₄H₇BrClFN₂K]⁺ | 376.9 |
Note: The m/z values are calculated using the monoisotopic masses of the most abundant isotopes.
Troubleshooting Guide
Problem: I am not seeing the expected M, M+2, and M+4 isotopic pattern.
This workflow can help you troubleshoot the absence of the expected isotopic pattern.
Caption: Troubleshooting workflow for incorrect isotopic patterns.
Problem: I see many peaks that I cannot identify. What are the likely fragmentation patterns?
The fragmentation of quinazoline derivatives in a mass spectrometer can provide structural information. For this compound, fragmentation is likely initiated by the loss of the halogen substituents, followed by cleavage of the quinazoline ring system.
Caption: Proposed fragmentation pathway for the target compound.
Experimental Protocols
Sample Preparation for ESI-MS Analysis
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for analysis to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.
Mass Spectrometry Parameters (Example for a Q-TOF instrument)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/Hr
-
Desolvation Gas Flow: 600 L/Hr
-
Mass Range: 50-500 m/z
-
Acquisition Mode: MS and MS/MS (with collision-induced dissociation)
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation.
Note: These parameters are a starting point and may require optimization for your specific instrument.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 3. researchgate.net [researchgate.net]
- 4. uni-saarland.de [uni-saarland.de]
- 5. benchchem.com [benchchem.com]
- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 7. compoundchem.com [compoundchem.com]
- 8. gmi-inc.com [gmi-inc.com]
Technical Support Center: Improving Cell Permeability of Quinazoline Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in quinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My quinazoline derivative shows excellent target engagement in biochemical assays but has low activity in cell-based assays. Could poor cell permeability be the issue?
A1: Yes, this is a classic scenario pointing towards poor cell permeability. Potent enzyme or receptor inhibition in a cell-free system that doesn't translate to cellular activity often indicates that the compound cannot reach its intracellular target in sufficient concentrations. Factors such as high polarity, excessive hydrogen bond donors/acceptors, or high molecular weight can limit passive diffusion across the cell membrane.[1] It is crucial to assess the compound's physicochemical properties against guidelines like Lipinski's Rule of Five.
Q2: What are the key physicochemical properties of my quinazoline derivative that I should optimize to improve its cell permeability?
A2: To enhance cell permeability, focus on optimizing the following properties:
-
Lipophilicity (LogP/LogD): Aim for a balanced lipophilicity. While increased lipophilicity can improve membrane partitioning, excessively high LogP values can lead to poor aqueous solubility and non-specific binding.
-
Polar Surface Area (PSA): A lower PSA is generally desirable for passive diffusion. High PSA is often associated with a high number of hydrogen bond donors and acceptors.
-
Hydrogen Bonding: Reducing the number of hydrogen bond donors (HBDs) and acceptors (HBAs) can significantly improve permeability.[1] One effective strategy is the formation of intramolecular hydrogen bonds to shield polar groups.[2][3][4]
-
Molecular Weight (MW): Lower molecular weight compounds tend to have better permeability.
-
Solubility: Poor aqueous solubility can be a limiting factor for oral bioavailability and permeability assays.[5][6]
Q3: My compound has a high efflux ratio in the Caco-2 assay. What does this mean and how can I address it?
A3: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7] These transporters actively pump the compound out of the cell, reducing its intracellular concentration. To address this, you can:
-
Perform the Caco-2 assay with known inhibitors of common transporters (e.g., verapamil for P-gp) to confirm which transporter is responsible for the efflux.[7][8]
-
Modify the chemical structure to reduce its recognition by efflux transporters. This can involve altering charge, lipophilicity, or hydrogen bonding patterns.
Q4: Are there any structural modifications specific to the quinazoline scaffold that are known to improve permeability?
A4: Yes, structure-activity relationship (SAR) studies have identified several modifications to the quinazoline scaffold that can enhance permeability and activity:
-
Substitutions at positions 2 and 3 of the quinazolinone ring are crucial.[9]
-
Halogen substitutions at positions 6 and 8 can improve activity, potentially by increasing lipophilicity.[9][10]
-
Amine or substituted amine groups at position 4 have been shown to be beneficial.[9]
-
Molecular modifications at the 4th position with aryl moieties (via amine or amide linkage) and at the 2nd position with aryl/heteroaryl groups can improve lipophilicity.[11]
Troubleshooting Guides
Problem 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 or PAMPA Assays
Your quinazoline derivative shows a low Papp value, suggesting poor passive diffusion across the membrane.
Possible Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: The compound may be precipitating in the assay buffer, leading to an artificially low measured permeability.
-
Action: Measure the solubility of your compound in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS). If solubility is low, consider formulation strategies like using co-solvents (ensure cell viability is not affected) or creating amorphous solid dispersions.[5]
-
-
Unfavorable Physicochemical Properties: The compound may violate key principles for good permeability (high PSA, too many HBDs/HBAs).
-
Action:
-
Reduce Polarity: Replace polar functional groups with less polar bioisosteres.[12][13][14] For example, replace a carboxylic acid with a tetrazole.
-
Mask Polar Groups: Introduce intramolecular hydrogen bonds to shield polar groups and reduce the effective PSA.[1][2] This can increase lipophilicity and permeability.[3]
-
Modify Lipophilicity: Systematically modify substituents to achieve an optimal LogD (typically between 1 and 3). Be aware that simply increasing lipophilicity is not always the solution and can negatively impact other properties.
-
-
-
Experimental Issues: Inaccurate results due to problems with the assay setup.
-
Action:
-
Verify Monolayer Integrity (Caco-2): Check the transepithelial electrical resistance (TEER) values and perform a Lucifer Yellow rejection assay to ensure the cell monolayer is intact.[7]
-
Check Compound Recovery: Analyze both donor and receiver compartments, as well as the cell lysate, to determine if the compound is binding to plastic or accumulating within the cells. Low recovery can lead to an underestimation of permeability.[15]
-
-
Problem 2: High Variability Between Permeability Assay Replicates
You are observing inconsistent Papp values across replicate wells or experiments.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Monolayer (Caco-2): Variability in cell seeding density or differentiation state can lead to inconsistent barrier function.
-
Compound Instability: The derivative may be degrading in the assay buffer or being metabolized by the Caco-2 cells.
-
Action: Assess the chemical stability of your compound in the assay buffer over the experiment's duration. Analyze samples at time zero and after the incubation period. For Caco-2 assays, you can also analyze for the appearance of metabolites.
-
-
Solubility Issues: The compound may be precipitating inconsistently across different wells.
-
Action: Re-evaluate the compound's solubility in the assay buffer. Consider running the assay at a lower concentration, well below the measured kinetic solubility limit.
-
Data Presentation: Structure-Permeability Relationships
The following table summarizes how structural modifications can impact the physicochemical properties and permeability of quinazoline derivatives. Data is illustrative, based on general principles and published findings.
| Modification Strategy | Example Change | Effect on LogP | Effect on PSA (Ų) | Effect on HBD/HBA | Expected Impact on Permeability (Papp) | Reference |
| Reduce Polarity | Replace -COOH with a tetrazole bioisostere | Increase | Decrease | Decrease | Increase | [12][14] |
| Increase Lipophilicity | Add a halogen (e.g., -Cl, -F) to an aromatic ring | Increase | No significant change | No significant change | Generally Increases | [9][10] |
| Mask H-Bond Donors | N-methylation of a secondary amine | Increase | Decrease | Decrease (HBD) | Increase | [1] |
| Introduce IMHB | Add ortho-hydroxyl to an aniline substituent | Increase | Decrease (effective) | Decrease (effective) | Increase | [1][2] |
| Reduce MW/Complexity | Remove a bulky, non-essential side chain | Variable | Decrease | Decrease | Increase | [1] |
Table 1. Impact of chemical modifications on properties influencing cell permeability.
The table below presents hypothetical Caco-2 permeability data for a series of quinazoline analogs to illustrate the impact of these strategies.
| Compound ID | Key Structural Feature | LogD (pH 7.4) | PSA (Ų) | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Parent-01 | Unsubstituted Quinazoline Core | 1.8 | 85 | 0.8 | 1.2 |
| Analog-02 | Added 4-Chloro group (lipophilicity) | 2.5 | 85 | 3.5 | 1.5 |
| Analog-03 | Replaced -COOH with tetrazole (polarity) | 2.1 | 65 | 5.2 | 1.1 |
| Analog-04 | N-methylation of side-chain amine | 2.3 | 75 | 4.8 | 8.5 |
| Analog-05 | Analog-04 + Verapamil (P-gp inhibitor) | 2.3 | 75 | 15.1 | 1.3 |
Table 2. Illustrative permeability data for quinazoline analogs.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay assesses both passive permeability and active transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as a model of the intestinal epithelium.[8][16]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[7]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well.[7][8] Only use wells with TEER values within the acceptable range (e.g., 300-500 Ω·cm²). Additionally, perform a Lucifer Yellow permeability test to confirm low paracellular flux.[7]
-
Assay Preparation:
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the dosing solution to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[7]
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
To measure active efflux, perform the experiment in the reverse direction.
-
Add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate and sample as described above.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a suitable analytical method, typically LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that models passive transcellular permeability. It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.
Methodology:
-
Membrane Preparation: A filter plate (the donor plate) is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Solution Preparation:
-
Prepare a buffer solution at the desired pH for the acceptor plate (e.g., PBS at pH 7.4).
-
Dissolve the test compounds in the same buffer to create the donor solutions.
-
-
Assay Assembly:
-
Fill the wells of the acceptor plate with the acceptor buffer.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer.
-
Add the donor solutions containing the test compounds to the donor plate wells.
-
-
Incubation: Cover the stacked plates and incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Data Calculation: Calculate the effective permeability (Pe) using a formula similar to the Papp calculation, taking into account the incubation time and well dimensions.
Visualizations
Caption: Troubleshooting workflow for poor cell permeability of quinazoline derivatives.
Caption: Key structural modification strategies for improving quinazoline permeability.
References
- 1. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cibtech.org [cibtech.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
Technical Support Center: Refining Purification Methods for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, byproducts of the chlorination reaction, and subsequent degradation. Key impurities may include:
-
6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one: The direct precursor to the final product, resulting from incomplete chlorination.
-
Hydrolysis byproducts: The 4-chloro group is susceptible to hydrolysis, which can revert the product to the corresponding quinazolin-4-one or other related species, especially in the presence of moisture.
-
Over-halogenated species: Although less common, impurities with additional halogenation on the aromatic rings may occur under harsh reaction conditions.
-
Residual solvents and reagents: Solvents used in the synthesis and purification (e.g., chloroform, thionyl chloride) may be present in the final product if not adequately removed.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting non-volatile impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of column chromatography fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities with distinct NMR signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Due to the reactive nature of the 4-chloro group, protection from moisture is crucial to prevent hydrolysis. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable for long-term stability.
Troubleshooting Guides
Recrystallization
Problem: Low or No Crystal Formation
-
Possible Cause: The solution is not supersaturated, or the chosen solvent is not ideal.
-
Solution:
-
Concentrate the solution by slowly evaporating the solvent.
-
If crystals still do not form, try adding a small seed crystal of the pure compound.
-
Cool the solution slowly to room temperature, and then in an ice bath.
-
If a single solvent is ineffective, a two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) may be necessary.
-
Problem: Oily Product Forms Instead of Crystals
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or impurities are inhibiting crystal lattice formation.
-
Solution:
-
Select a solvent with a lower boiling point.
-
Attempt to purify the crude material by column chromatography before recrystallization to remove impurities.
-
Use a smaller amount of solvent to ensure the solution is not overly dilute.
-
Column Chromatography
Problem: Poor Separation of the Desired Compound from Impurities
-
Possible Cause: The solvent system (mobile phase) is not optimized, or the column is overloaded.
-
Solution:
-
Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities (a difference in Rf values of at least 0.2 is ideal).
-
A common starting point for halogenated quinazolines is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to improve elution.
-
Ensure the amount of crude material loaded onto the column does not exceed 1-5% of the weight of the stationary phase (silica gel).
-
Problem: The Compound is Stuck on the Column
-
Possible Cause: The eluent is not polar enough to move the compound through the polar silica gel.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
If a significant increase in polarity is required, a different solvent system, such as dichloromethane/methanol, may be more effective.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of the crude product.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, hexane) at room and elevated temperatures to find a suitable solvent in which the compound is highly soluble at high temperature and poorly soluble at room temperature.
-
Dissolution: In a flask, add the chosen hot solvent to the crude material until it is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.
-
Elution: Begin elution with the determined mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Recrystallization Data for Halogenated Quinazolines
| Compound Class | Recrystallization Solvent(s) | Typical Yield (%) | Purity (HPLC, %) |
| Bromo-chloro-quinolines | n-Heptane | 30-40 | >98 |
| Bromo-quinazolinones | Ethanol | 65-85 | >97 |
| Chloro-phenyl-quinazolines | Isopropanol | 70-90 | >99 |
Note: This data is representative of similar compounds and should be used as a guideline. Actual results may vary.
Table 2: Example Flash Column Chromatography Conditions for Halogenated Aromatics
| Stationary Phase | Mobile Phase (Eluent) | Gradient | Typical Loading Capacity (g crude/100g silica) |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate | 100:0 to 80:20 | 1-5 |
| Silica Gel (230-400 mesh) | Dichloromethane | Isocratic | 2-6 |
| Silica Gel (230-400 mesh) | Toluene | Isocratic | 1-4 |
Note: These are example conditions and should be optimized for the specific separation using TLC.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
Technical Support Center: Navigating Compound Precipitation in Cell Culture Media
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing compound precipitation in cell culture media. This guide provides practical solutions and in-depth explanations to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in cell culture media?
A1: Compound precipitation in cell culture media is a frequent issue that can stem from several factors:
-
Poor Aqueous Solubility: Many experimental small molecules are hydrophobic and do not readily dissolve in aqueous solutions like cell culture media.[1]
-
High Final Concentration: The concentration of the compound may surpass its solubility limit within the media.[2][3]
-
Solvent Shock: Rapidly diluting a compound from a high-concentration organic solvent stock (e.g., DMSO) into the aqueous media can cause a sudden change in polarity, leading to the compound "crashing out" of solution.[1][3]
-
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), amino acids, or pH buffers in the media, forming insoluble complexes.[1][2]
-
Temperature Fluctuations: Moving media between different temperatures, such as from cold storage to a 37°C incubator, can negatively impact compound solubility.[1][2] Repeatedly taking culture vessels out of the incubator can also cause temperature cycling that affects solubility.[2]
-
pH of the Medium: The solubility of compounds that can be ionized is often dependent on the pH of the solution.[2][3] Cellular metabolism can also alter the pH of the culture medium over time, potentially causing a pH-sensitive compound to precipitate.[2]
-
Media Evaporation: Over the course of long-term experiments, evaporation of water from the culture media can increase the concentration of all components, including the compound, potentially exceeding its solubility limit.[2]
Q2: My compound precipitates immediately upon addition to the media. What should I do?
A2: Immediate precipitation is often due to "solvent shock" or exceeding the compound's aqueous solubility limit.[2] Here are some immediate troubleshooting steps:
-
Decrease the Final Concentration: Your target concentration might be too high. Try a lower final concentration to see if the compound remains in solution.[2]
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution.[2] Add the compound stock dropwise to pre-warmed (37°C) media while gently vortexing to ensure rapid and even distribution.[2][3]
-
Pre-warm the Media: Always use media that has been pre-warmed to 37°C, as lower temperatures can decrease compound solubility.[2]
Q3: The media with my compound looks fine initially, but a precipitate forms after incubation. What is happening?
A3: Delayed precipitation can be caused by several factors related to the incubation conditions and media stability:
-
Temperature and pH Shifts: The controlled environment of an incubator (37°C, CO2) can alter the pH and temperature of the media, affecting compound solubility over time.[3]
-
Compound Instability: The compound itself might be unstable in the culture media, degrading into less soluble forms.
-
Cellular Metabolism: As cells grow, they can change the pH of the media, which could cause a pH-sensitive compound to precipitate.[2]
-
Evaporation: In long-term cultures, evaporation can concentrate the compound, leading to precipitation.[2]
Q4: Is it acceptable to filter out the precipitate and use the remaining media?
A4: It is generally not recommended to filter out the precipitate.[2] The formation of a precipitate indicates that the actual concentration of your compound in the media is unknown and lower than intended.[2] This will compromise the accuracy and reproducibility of your experimental results.
Q5: How can I determine the maximum soluble concentration of my compound in my specific cell culture media?
A5: You can perform a solubility test. This involves preparing a series of dilutions of your compound in the cell culture medium and visually inspecting for precipitation, both immediately and after a period of incubation at 37°C that mimics your experimental timeline.[2] The highest concentration that remains clear is your maximum soluble concentration under those conditions.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Compound Addition
Symptoms: Media becomes cloudy or visible particles appear immediately after adding the compound stock solution.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit.[2] | Decrease the final working concentration. Determine the maximum soluble concentration by performing a solubility test.[2] |
| Rapid Dilution (Solvent Shock) | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[2][3] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently vortexing the media.[2] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[2] | Always use pre-warmed (37°C) cell culture media for dilutions.[2][3] |
| High Solvent Concentration | While a solvent like DMSO is used for initial dissolution, high final concentrations can be toxic and may not prevent precipitation upon significant dilution. | Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] |
Issue 2: Delayed Precipitation During Incubation
Symptoms: Media is initially clear after compound addition but becomes cloudy or forms crystalline precipitates after several hours or days in the incubator.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The pH of the cell culture medium may change during incubation, affecting the solubility of pH-sensitive compounds.[2] | Check the pKa of your compound. Consider using a different buffer system or adjusting the media pH, being mindful of the impact on cell health.[2] For dense cultures, change the medium more frequently to prevent pH changes due to cellular metabolism.[2] |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[2] | Minimize the time that culture vessels are outside the incubator.[2] |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[2] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[2] |
| Interaction with Media Components | The compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[2] | If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation for certain compounds.[2] |
Experimental Protocols
Protocol 1: Preparation of Compound Stock Solution and Dilution into Culture Media
This protocol outlines the standard procedure for dissolving a hydrophobic compound in an organic solvent and subsequently diluting it into cell culture media to minimize precipitation.
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).[2] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[2]
-
Pre-warm Culture Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[2]
-
Create an Intermediate Dilution: To minimize solvent shock, first dilute your high-concentration stock into a smaller volume of the pre-warmed medium to create an intermediate concentration.
-
Prepare Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed culture medium to achieve the desired final concentration.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent (e.g., DMSO) in the culture medium without the compound.
Protocol 2: Determining the Maximum Soluble Concentration
This protocol provides a method to empirically determine the solubility limit of your compound in your specific cell culture media.
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in a suitable solvent (e.g., 100 mM in DMSO).[2]
-
Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution in your cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000, etc.).[2]
-
Immediate Visual Inspection: Visually inspect each dilution immediately for any signs of precipitation.[2]
-
Incubation: Incubate the dilutions at 37°C for a period that mimics your experimental timeline (e.g., 24, 48, 72 hours).[2]
-
Final Visual Inspection: After incubation, visually inspect the solutions again for any delayed precipitation.[2]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.[2]
Data Presentation
Table 1: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Maximum Concentration | Ideal Concentration | Notes |
| DMSO | < 0.5% | < 0.1% | High concentrations can be toxic to cells and interfere with assays.[2] |
| Ethanol | < 0.5% | < 0.1% | Volatility and potential for cellular toxicity should be considered. |
| Methanol | < 0.1% | < 0.05% | Generally more toxic than ethanol; use with caution. |
Table 2: Factors Influencing Compound Solubility
| Factor | Effect on Solubility of Hydrophobic Compounds |
| Temperature | Generally, solubility increases with temperature.[4] |
| pH | For ionizable compounds, solubility is pH-dependent. Weak acids are more soluble at higher pH, and weak bases are more soluble at lower pH.[5] |
| Polarity | "Like dissolves like." Nonpolar compounds are more soluble in nonpolar solvents. |
| Molecular Size | Smaller molecules are generally more soluble.[4] |
| Serum Proteins | Can bind to hydrophobic compounds and increase their apparent solubility in media.[3] |
References
enhancing the stability of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline in solution
This technical support center provides guidance on enhancing the stability of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the quinazoline scaffold?
A1: The quinazoline ring system is generally stable in cold, dilute acidic and alkaline solutions.[1][2] However, it can be susceptible to degradation under more extreme conditions, such as boiling in these solutions.[1][2] Degradation can also occur through oxidation.[1][2] For instance, oxidation of quinazoline in dilute aqueous acid with hydrogen peroxide can yield 3,4-dihydro-4-oxoquinazoline.[1][2]
Q2: What are the known degradation pathways for quinazoline derivatives?
A2: The primary degradation pathways for quinazoline derivatives include hydrolysis, oxidation, and reduction.[1][2] The 4-chloro substituent in this compound is a potential site for nucleophilic substitution, including hydrolysis to the corresponding quinazolinone. Quinazolines can also undergo oxidation.[1][2]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: While specific data for this compound is limited, studies on other quinazoline derivatives suggest that stability can be solvent-dependent. For instance, some quinazoline derivatives have shown good stability in 0.2% DMSO for up to 96 hours.[3] In another study, a quinazoline derivative was found to be stable in ultrapure water for over 40 days, but unstable in DMSO, showing modifications immediately after preparation.[4][5] Therefore, it is crucial to perform stability studies in the specific solvent system being used for your experiments.
Q4: How does light exposure affect the stability of this compound?
A4: Studies on other quinazoline derivatives have indicated that they can be unstable when exposed to normal room lighting.[6] It is recommended to store solutions of this compound protected from light to minimize potential photodegradation.[6]
Q5: What are the recommended storage conditions for this compound in its solid form and in solution?
A5: As a solid, this compound should be stored in a refrigerator.[7] For solutions, based on general practices for similar compounds, storage at -20°C or -80°C is recommended to enhance stability, especially for long-term storage.[6]
Troubleshooting Guide
Q1: I am observing a loss of my compound's concentration in solution over a short period. What could be the cause?
A1: Rapid degradation of this compound in solution could be due to several factors:
-
Hydrolysis: The 4-chloro group is susceptible to hydrolysis, especially in the presence of nucleophiles (e.g., water, buffers containing primary or secondary amines). This would result in the formation of the corresponding 4-oxo-quinazoline derivative.
-
Solvent-Induced Degradation: As noted in the FAQs, some quinazoline derivatives exhibit instability in certain solvents like DMSO.[4][5]
-
pH: Extreme pH conditions, especially at elevated temperatures, can lead to the degradation of the quinazoline ring.[1][2]
-
Light Exposure: Photodegradation can occur if the solution is not protected from light.[6]
To troubleshoot, consider preparing fresh solutions, using anhydrous solvents if possible, protecting your samples from light, and evaluating the stability at different pH values if applicable to your experimental conditions.
Q2: My experimental results are inconsistent. Could this be related to the stability of the compound?
A2: Yes, inconsistent results can be a strong indicator of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in your data. It is advisable to perform a time-course stability study in your experimental medium to determine the window of time in which the compound is stable.
Q3: How can I monitor the stability of this compound in my experiments?
A3: The most common method for monitoring the stability of small molecules in solution is High-Performance Liquid Chromatography (HPLC).[3][6] An HPLC method can be developed to separate the parent compound from any potential degradants. By analyzing samples at different time points, you can quantify the remaining parent compound and determine the rate of degradation.
Data Presentation
Table 1: Example Stability of a Quinazoline Derivative in Different Solvents
| Solvent | Storage Temperature | Duration | % Remaining Compound |
| 0.2% DMSO | Room Temperature | 96 hours | >99%[3] |
| Ultrapure Water | 4°C | 40 days | >99%[4][5] |
| DMSO | Room Temperature | Immediate | Degradation observed[4][5] |
Note: This table presents data for other quinazoline derivatives and should be used as a general guideline. It is essential to perform stability studies specifically for this compound in your experimental conditions.
Table 2: Forced Degradation Study Conditions for a Quinazoline Derivative
| Stress Condition | Description |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 24 hours |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours |
| Photodegradation | Exposure to UV light (254 nm) for 24 hours |
This table provides example conditions for a forced degradation study to identify potential degradation products and pathways. The specific conditions may need to be optimized for this compound.
Experimental Protocols
Protocol: HPLC Method for Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a given solution using HPLC.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent for dissolution (e.g., acetonitrile, DMSO)
-
Experimental buffer or medium
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid or trifluoroacetic acid)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution into the experimental buffer or medium to the final desired concentration.
3. Stability Study Setup:
-
Incubate the working solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench any potential reaction by diluting the aliquot with a cold mobile phase or a suitable solvent to prevent further degradation before analysis.
4. HPLC Analysis:
-
Set up the HPLC system with an appropriate mobile phase gradient and flow rate to achieve good separation of the parent compound from potential degradants. A typical starting point could be a gradient of 10-90% acetonitrile in water (with 0.1% formic acid) over 20 minutes with a flow rate of 1 mL/min.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
Inject the samples from each time point.
5. Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time to determine the stability profile.
Visualizations
Caption: Potential hydrolytic degradation of the target compound.
Caption: Workflow for assessing compound stability in solution.
Caption: Troubleshooting decision tree for compound instability.
References
- 1. scispace.com [scispace.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]
Technical Support Center: Strategies to Reduce Cytotoxicity in Normal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate unintended cytotoxicity in normal cell lines during their experiments.
Troubleshooting Guide: High Cytotoxicity Observed
This guide addresses common scenarios where unexpected or high levels of cytotoxicity are observed in normal or control cell lines.
Issue 1: My lead compound shows high toxicity in normal cell lines at concentrations effective against cancer cells.
This is a common challenge indicating a narrow therapeutic window. The goal is to increase the selectivity of your compound.
-
Possible Cause & Solution: Off-Target Effects
-
Explanation: The compound may be interacting with unintended molecular targets essential for the survival of normal cells.[1]
-
Troubleshooting Steps:
-
Optimize Concentration: Determine the lowest effective concentration on cancer cells and the highest non-toxic concentration on normal cells to define the therapeutic window.[1]
-
Modify Culture Conditions: Switch to more physiologically relevant models like 3D cultures or co-cultures with stromal cells, which can sometimes reduce non-specific toxicity.[2][3] Healthy cells may be more resistant to toxins when cultured as monolayers, while some tumor cells are more resistant in 3D spheroids.[2]
-
Targeted Delivery: Consider strategies like encapsulating the drug in nanoparticles to enhance delivery to cancer cells and reduce systemic exposure to normal cells.[4][5]
-
-
-
Possible Cause & Solution: On-Target Toxicity in Proliferating Normal Cells
-
Explanation: If your compound targets processes essential for cell division (like a CDK inhibitor), it will also affect any proliferating normal cells in your culture.[1]
-
Troubleshooting Steps:
-
Induce Quiescence: Use cytostatic agents at low, non-lethal concentrations to induce a temporary and reversible G1 cell cycle arrest in normal cells before adding the cytotoxic drug.[6] This has been shown to protect normal cells from agents that target proliferating cells.[6][7]
-
Combination Therapy: Combine your lead compound with other agents that may allow for lower, less toxic doses of each to be used.[1]
-
-
Issue 2: My untreated/vehicle control cells are showing high levels of cell death.
This suggests a problem with your experimental setup, reagents, or cell handling.
-
Possible Cause & Solution: Suboptimal Culture Conditions or Contamination
-
Explanation: Issues with media, serum, plasticware, or contamination with bacteria, fungi, or mycoplasma can cause significant cytotoxicity.[8] Environmental stressors like incorrect incubator settings can also induce cell death.[8]
-
Troubleshooting Steps:
-
Verify Reagents: Test for endotoxins in media and water. Use a new batch of serum or media to see if the problem persists.[8]
-
Check for Contamination: Regularly test for mycoplasma using a PCR-based kit. Visually inspect cultures for signs of bacterial or fungal contamination.[8]
-
Validate Environment: Confirm incubator temperature, CO2, and humidity levels are correct.[8]
-
-
-
Possible Cause & Solution: Solvent Toxicity
Frequently Asked Questions (FAQs)
Q1: How can I create a more physiologically relevant in vitro model to better predict in vivo toxicity?
A1: Transitioning from 2D monolayer cultures to 3D models or co-culture systems can provide a more accurate representation of the in vivo environment.[10][11]
-
3D Cell Cultures (Spheroids): These models mimic the three-dimensional architecture and cell-cell interactions of tissues.[2][12] This can alter drug sensitivity, with some 3D cultured cells showing more resistance to certain compounds than their 2D counterparts.[13]
-
Co-culture Models: Culturing normal cells with other cell types, such as stromal cells, can recapitulate aspects of the tumor microenvironment and influence drug response.[3]
-
Serum-Free Media (SFM): Using SFM can reduce the variability introduced by undefined components in animal sera, leading to more consistent results.[14][15] Some studies show SFM can enhance the survival of certain cell types in vitro.[15][16]
Q2: What are some strategies to protect normal cells from compounds that induce oxidative stress?
A2: For drugs that cause cytotoxicity through the generation of reactive oxygen species (ROS), co-administration of antioxidants can be a protective strategy.[4][17]
-
Mechanism: Antioxidants can neutralize free radicals, mitigating cellular damage, mitochondrial dysfunction, and apoptosis.[17][18]
-
Examples of Protective Antioxidants:
-
N-acetylcysteine (NAC): Has shown protective effects against drug-induced cytotoxicity.[19]
-
MitoTEMPO: A mitochondria-targeted antioxidant that can protect against oxalate-induced cell injury by reducing oxidative stress and mitochondrial dysfunction.[17]
-
Vitamin C: Can decrease intracellular ROS production, thereby lowering inflammation.[19]
-
Q3: How can I differentiate between apoptosis and necrosis in my cytotoxicity assay?
A3: Apoptosis is a programmed, controlled form of cell death, while necrosis is an uncontrolled cell death resulting from severe stress or injury.[8] Specific assays can distinguish between them.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method is a standard for differentiating apoptosis and necrosis.
Q4: My cytotoxicity results are inconsistent between experiments. What should I check?
A4: Inconsistent results often stem from variability in experimental parameters.
-
Checklist for Consistency:
-
Cell Seeding Density: Ensure the same number of healthy, viable cells (>95%) are seeded in each well.[4][9]
-
Passage Number: Use cells within a consistent and low passage number range.[9]
-
Compound Preparation: Prepare fresh dilutions of your compound from a validated stock for each experiment.[1]
-
Incubation Times: Keep all incubation times for cell treatment and assay development consistent.[4]
-
Instrument Calibration: Ensure plate readers and other instruments are properly calibrated.[4]
-
Data Presentation
Table 1: Comparison of Drug Cytotoxicity in 2D vs. 3D Culture Models
| Compound | Cell Line | Culture Model | IC50 Value (µM) | Reference |
| Doxorubicin | Breast Cancer | 2D Monolayer | 0.5 | [13] |
| 3D Spheroid | >10 | [13] | ||
| Paclitaxel | Breast Cancer | 2D Monolayer | 0.1 | [13] |
| 3D Spheroid | 5 | [13] | ||
| Colchicine | JIMT1 Breast Cancer | 2D Model | ~1 nM | [13] |
| 3D (polyHEMA) | ~100 nM | [13] |
Table 2: Effect of Antioxidants on Drug-Induced Cytotoxicity
| Cytotoxic Agent | Cell Line | Antioxidant | Observation | Reference |
| Contrast Agent | Rat Kidney Cells | N-acetylcysteine amide (NACA) | Ameliorated nephropathy by inhibiting oxidative stress and apoptosis. | [17] |
| Oxalate | NRK-52E Cells | MitoTEMPO | Protected against cell injury by modulating oxidative stress. | [17] |
| Cobalt Nanoparticles | Mouse Renal Tubular Cells | N-acetylcysteine (NAC) | Reversed cell death process and inhibited ROS-induced pathways. | [19] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC50).
-
Materials:
-
96-well plates
-
Test compound and vehicle (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium and add the compound dilutions to the wells. Include vehicle-only and untreated controls.[1]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[1]
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.[1]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC50 value.[1]
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol details the procedure for distinguishing between viable, apoptotic, and necrotic cells using flow cytometry.
-
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after compound treatment.
-
Materials:
-
6-well plates
-
Test compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates, allow them to attach, and then treat with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and wash them with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analysis: Analyze the cells by flow cytometry within one hour.[4]
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.[9]
Caption: Intrinsic apoptosis pathway activated by cytotoxic drugs.[20][21][22]
Caption: Decision tree for choosing a strategy to reduce cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Spheroids (3D) and Monolayer Cultures (2D) for the In Vitro Assessment of Cytotoxicity Induced by the Mycotoxins Sterigmatocystin, Ochratoxin A and Patulin | MDPI [mdpi.com]
- 3. Development of In Vitro Co-Culture Model in Anti-Cancer Drug Development Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2D vs 3D Cell Cultures: Key Differences & Benefits [mimetas.com]
- 11. pharmanow.live [pharmanow.live]
- 12. Monolayer (2D) or spheroids (3D) cell cultures for nanotoxicological studies? Comparison of cytotoxicity and cell internalization of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Serum-Free Media (SFM) | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. Caspase-3 mediated feedback activation of apical caspases in doxorubicin and TNF-α induced apoptosis | Semantic Scholar [semanticscholar.org]
resolving ambiguous results in kinase assays with 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline in kinase assays. Due to the limited publicly available data on the specific kinase selectivity of this compound, this guide draws upon findings from structurally similar 6-bromo-quinazoline derivatives to inform on potential kinase targets and guide experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the likely kinase targets of this compound?
A1: The quinazoline scaffold is a well-established framework for kinase inhibitors.[1] Based on extensive research into analogous compounds, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a highly probable target.[1][2][3] Additionally, studies of structurally related 6-arylquinazolin-4-amines have shown potent inhibition of other kinases, including cdc2-like kinases (Clk1, Clk4) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A).[4] Therefore, it is advisable to consider a range of potential targets when analyzing experimental outcomes.
Q2: I'm observing high variability in my IC50 values across experiments. What are the potential causes?
A2: Variability in IC50 values can arise from several experimental factors. Firstly, ensure the consistency of your assay conditions, including enzyme and ATP concentrations, incubation times, and temperature. Secondly, the purity and stability of this compound should be verified, as compound degradation can lead to inconsistent results. Finally, in cell-based assays, factors such as cell passage number, confluency, and media composition can significantly influence the apparent potency of the inhibitor.
Q3: My biochemical assay results are not correlating with my cellular assay results. Why might this be?
A3: Discrepancies between biochemical and cellular assays are common. This can be due to factors such as cell membrane permeability of the compound, the presence of endogenous ATP concentrations in cells which can compete with the inhibitor, and the activation of compensatory signaling pathways in the cellular context. It is also possible that the compound is being metabolized into a more or less active form within the cell.
Q4: I am observing a cellular phenotype that is not consistent with the inhibition of the expected target kinase. What should I do?
A4: This situation suggests potential off-target effects. The quinazoline scaffold is known to be a versatile kinase inhibitor framework, and while it can be designed for selectivity, off-target activity is always a possibility. It is recommended to perform a broader kinase screen or to test the effect of the compound on signaling pathways downstream of other likely kinases, such as those mentioned in A1.
Troubleshooting Ambiguous Results
Ambiguous or unexpected results in kinase assays with this compound can often be resolved through a systematic troubleshooting approach.
Issue 1: High Background Signal in Biochemical Kinase Assay
-
Symptom: High signal in negative control wells (e.g., no enzyme or no ATP).
-
Possible Causes & Solutions:
-
ATP Contamination: Ensure all reagents, particularly substrate and buffer solutions, are free from ATP contamination. Use high-purity, freshly prepared reagents.
-
Kinase Autophosphorylation: The kinase may be undergoing autophosphorylation. To minimize this, optimize the enzyme concentration and reduce the incubation time.
-
Assay Reagent Interference: The compound may interfere with the detection system (e.g., fluorescence or luminescence). Run a control experiment with the detection reagents and the compound in the absence of the kinase to test for interference.
-
Issue 2: Inconsistent Inhibition in Cellular Assays (e.g., Western Blot)
-
Symptom: Phosphorylation of the target protein is not consistently reduced after treatment with the compound.
-
Possible Causes & Solutions:
-
Suboptimal Lysis Conditions: Ensure that the lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein.
-
Incorrect Time Points: The peak inhibitory effect may occur at a different time point than tested. Perform a time-course experiment to identify the optimal treatment duration.
-
Protein Loading Variability: Inconsistent protein loading can lead to misleading results. Always normalize to a loading control (e.g., GAPDH, β-actin) and ensure equal protein amounts are loaded in each lane.
-
Issue 3: Unexpected Cellular Effects Suggesting Off-Target Activity
-
Symptom: The observed cellular phenotype does not align with the known function of the intended kinase target.
-
Possible Causes & Solutions:
-
Lack of Specificity: The compound may be inhibiting other kinases. Perform a Western blot analysis for the phosphorylation status of key proteins in other signaling pathways that could be responsible for the observed phenotype (e.g., downstream effectors of Clk or Dyrk1A).
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition. Test a wider range of compound concentrations and consider using a detergent like Triton X-100 in your biochemical assays to disrupt potential aggregates.
-
Quantitative Data
No specific kinase inhibition data (IC50 or Ki values) for this compound is readily available in the public domain. However, the following table summarizes data for structurally related 6-bromo-quinazoline derivatives, which may serve as a preliminary guide for identifying potential on- and off-targets.
Table 1: Kinase Inhibition Data for Structurally Related 6-Bromo-Quinazoline Analogs
| Compound Class | Target Kinase | IC50 / Kd (nM) | Reference |
| 6-arylquinazolin-4-amine | Clk1 | 37 | [4] |
| Clk4 | 50 | [4] | |
| Dyrk1A | 27 | [4] | |
| EGFR | 230 | [4] | |
| 2-(4-chlorophenyl)-4-(2,4-difluoroanilino)-6-bromoquinazoline | EGFR-TK | 37.66 | [2] |
Disclaimer: The data in this table is for structurally related compounds and should be used for guidance purposes only. The actual inhibitory profile of this compound may differ.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 2X solution of the substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Km for the kinase.
-
-
Assay Procedure:
-
Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the 2X kinase solution to the wells and incubate for 10-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the 2X substrate/ATP mixture.
-
Allow the reaction to proceed for 30-60 minutes at 30°C.
-
Stop the reaction using an appropriate stop reagent (e.g., EDTA).
-
Detect product formation using a suitable method, such as luminescence (e.g., ADP-Glo™), fluorescence, or radiometric detection.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Calculate IC50 values using a non-linear regression curve fit.
-
Protocol 2: Cellular Western Blot Assay for Target Inhibition
This protocol is for assessing the phosphorylation status of a target kinase in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a predetermined time.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for the total protein of the target kinase and a loading control.
-
Visualizations
Caption: Potential inhibitory action on the EGFR signaling pathway.
Caption: A logical workflow for troubleshooting ambiguous results.
Caption: Decision tree for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline versus Gefitinib in Oncology Research
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. This guide provides a detailed comparative analysis of the efficacy of a representative 6-bromoquinazoline derivative, as a proxy for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, against the well-established first-generation EGFR inhibitor, Gefitinib. This comparison is based on available preclinical data and is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Publicly available efficacy data specifically for this compound is limited. Therefore, this guide utilizes data for a structurally related and highly potent 6-bromoquinazoline derivative, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine, to provide a representative comparison against Gefitinib.[1]
Executive Summary
Gefitinib is a potent and selective inhibitor of EGFR tyrosine kinase, demonstrating significant efficacy in non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][3][4][5] The representative 6-bromoquinazoline derivative also exhibits potent EGFR inhibition and cytotoxic activity against various cancer cell lines.[1] This guide presents a side-by-side comparison of their in vitro efficacy, target inhibition, and the signaling pathways they modulate.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Representative 6-Bromoquinazoline Derivative | MCF-7 | Breast Cancer | 2.49[1] |
| A549 | Lung Cancer | Not Reported | |
| Gefitinib | PC9 | NSCLC (EGFR exon 19 deletion) | 0.07726[6] |
| HCC827 | NSCLC (EGFR exon 19 deletion) | 0.01306[6] | |
| H3255 | NSCLC (L858R mutation) | 0.003[7][8] | |
| A549 | NSCLC (Wild-type EGFR) | >10[9] | |
| MCF-7 | Breast Cancer | Not Reported |
Table 2: EGFR Tyrosine Kinase Inhibition (IC50)
| Compound | Target | IC50 (nM) |
| Representative 6-Bromoquinazoline Derivative | EGFR | 96[1] |
| Gefitinib | EGFR | 37 (in NR6wtEGFR cells)[4] |
| EGFR | 26 (in NR6W cells)[4] |
Signaling Pathway Diagrams
The primary mechanism of action for both Gefitinib and the 6-bromoquinazoline derivatives is the inhibition of EGFR tyrosine kinase activity. This blockade prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Caption: EGFR signaling pathway and points of inhibition by 6-bromoquinazolines and Gefitinib.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, PC9) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (6-bromoquinazoline derivative or Gefitinib) and incubated for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
Caption: Workflow for the MTT cell viability assay.
EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of the compounds to inhibit the kinase activity of the EGFR enzyme.
Methodology:
-
Reagent Preparation: Prepare the EGFR enzyme, substrate (e.g., poly(Glu,Tyr)), ATP, and test compounds in a kinase buffer.
-
Reaction Setup: In a 384-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[10]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[10]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes.[10]
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus indicative of kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Caption: Workflow for the ADP-Glo™ EGFR kinase inhibition assay.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the effect of the compounds on the phosphorylation status of EGFR and downstream signaling proteins.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds for a specified time. Stimulate with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR) or other downstream targets (e.g., p-AKT, p-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin) to normalize the data.[11]
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. EGFR Kinase Enzyme System Application Note [promega.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
Unraveling the Anticancer Potential of 6-Bromoquinazoline Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-bromoquinazoline derivatives, detailing their structure-activity relationships (SAR) as potent anticancer agents. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs that primarily target protein kinases. The introduction of a bromine atom at the 6-position of the quinazoline ring has been shown to enhance the anticancer efficacy of these compounds. This guide delves into the critical structural modifications of 6-bromoquinazoline derivatives and their impact on cytotoxic activity, with a focus on their inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Comparative Analysis of Cytotoxic Activity
The anticancer activity of 6-bromoquinazoline derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following tables summarize the IC50 values for different series of these compounds, highlighting the influence of substitutions at various positions on their potency.
Table 1: SAR of 6-Bromo-4-(substituted-anilino)quinazoline Derivatives
This series of compounds explores the impact of substitutions on the anilino moiety at the 4-position of the 6-bromoquinazoline core. Molecular docking studies have suggested that these compounds likely exert their effect through inhibition of EGFR.[1]
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |
| 5a | H | 10.32 ± 1.25 | 15.41 ± 2.11 |
| 5b | 3-F | 0.53 ± 0.08 | 1.95 ± 0.23 |
| 5c | 4-F | 2.41 ± 0.19 | 4.83 ± 0.52 |
| 5d | 3-Cl | 1.15 ± 0.14 | 3.27 ± 0.41 |
| 5e | 4-Cl | 3.58 ± 0.42 | 6.14 ± 0.73 |
| 5f | 3-Br | 0.98 ± 0.11 | 2.88 ± 0.35 |
| 5g | 4-Br | 2.97 ± 0.31 | 5.51 ± 0.64 |
| 5h | 3-CH3 | 8.74 ± 0.92 | 12.63 ± 1.51 |
| 5i | 4-CH3 | 12.81 ± 1.47 | 18.92 ± 2.17 |
| 5j | 3-OCH3 | 46.60 ± 5.12 | >50 |
| Cisplatin | - | 18.54 ± 2.03 | 25.17 ± 2.89 |
Data extracted from Zare, S., et al. (2023).[1]
Key SAR Observations for 4-Anilino Derivatives:
-
Halogen Substitution: The presence of a halogen on the aniline ring generally enhances cytotoxic activity.
-
Positional Isomers: For fluoro, chloro, and bromo substituents, the meta-position (3-position) on the aniline ring resulted in greater potency compared to the para-position (4-position).
-
Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing groups (halogens) at the meta-position led to the most potent compounds (e.g., 5b , 5d , 5f ). In contrast, electron-donating groups like methyl (5h , 5i ) and methoxy (5j ) resulted in decreased activity.
Table 2: SAR of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives
This series investigates the effect of substitutions at the thiol group in the 2-position of the 6-bromo-3-phenylquinazolin-4(3H)-one scaffold.
| Compound ID | R (Substitution at SH group) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |
| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8b | n-pentyl | 21.15 ± 4.17 | 32.14 ± 3.18 |
| 8c | benzyl | 72.14 ± 2.14 | 81.12 ± 4.15 |
| 8d | 3-methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |
| 8e | 4-methylbenzyl | 35.14 ± 6.87 | 63.15 ± 1.63 |
| 8f | 4-bromobenzyl | 45.27 ± 2.81 | 55.91 ± 3.12 |
| 8g | 4-chlorobenzyl | 41.83 ± 3.54 | 51.22 ± 2.98 |
| 8h | 4-nitrobenzyl | 48.91 ± 4.09 | 59.76 ± 3.87 |
| Erlotinib | - | 9.9 ± 0.14 | - |
| Cisplatin | - | 18.54 ± 2.03 | 25.17 ± 2.89 |
| Doxorubicin | - | 0.89 ± 0.05 | 1.24 ± 0.11 |
Data extracted from Emami, L., et al. (2024).[2]
Key SAR Observations for 2-Mercapto Derivatives:
-
Aliphatic vs. Aromatic Substituents: Short, unbranched alkyl chains (aliphatic linkers) at the thiol group, such as in compound 8a , resulted in the highest potency within this series.[2][3]
-
Aromatic Substituents: The introduction of a benzyl group (8c ) significantly decreased activity.
-
Substituents on the Benzyl Ring: Among the benzyl derivatives, electron-donating groups (e.g., 4-methyl on 8e ) were more favorable than electron-withdrawing groups (e.g., 4-nitro on 8h ).[2] The placement of a methyl group at the para position of the phenyl ring increased potency more than at the meta position.[2]
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the reliable comparison of compound performance. The following are representative protocols for the key assays used to evaluate the 6-bromoquinazoline derivatives.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.[4]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5][6]
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 6-bromoquinazoline derivatives (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration.
EGFR Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of the EGFR protein kinase.
Principle: The assay measures the amount of ATP converted to ADP during the phosphorylation of a substrate by the EGFR kinase. The amount of ADP produced is inversely proportional to the inhibitory activity of the test compound.
Procedure:
-
Compound Preparation: Serial dilutions of the 6-bromoquinazoline derivatives are prepared in a suitable buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA).
-
Reaction Setup: In a 96-well plate, the test compounds are pre-incubated with recombinant human EGFR kinase enzyme and a suitable substrate (e.g., poly(Glu, Tyr)) for 30-60 minutes at room temperature.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction mixture is incubated at 30°C for 40-60 minutes.
-
Detection: A reagent, such as ADP-Glo™ Kinase Assay reagent, is added to terminate the kinase reaction and detect the amount of ADP produced via a luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: EGFR signaling pathway and the inhibitory action of 6-bromoquinazoline derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The structure-activity relationship studies of 6-bromoquinazoline derivatives reveal critical insights for the design of potent anticancer agents. Substitutions at the 2- and 4-positions of the quinazoline core significantly influence their cytotoxic activity, with specific halogen and short alkyl substitutions demonstrating enhanced potency. The primary mechanism of action for many of these derivatives appears to be the inhibition of the EGFR signaling pathway, a key regulator of cancer cell proliferation and survival. The data and protocols presented in this guide offer a valuable resource for the continued development and optimization of 6-bromoquinazoline-based therapeutics. Further investigations are warranted to explore the in vivo efficacy and safety profiles of the most promising candidates.
References
- 1. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
For researchers, scientists, and drug development professionals, a deep understanding of a kinase inhibitor's selectivity is crucial for predicting its therapeutic efficacy and potential off-target liabilities. This guide provides a comparative analysis of the cross-reactivity of the novel compound 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline against a panel of kinases, juxtaposed with the well-characterized inhibitor, Lapatinib. The quinazoline scaffold is a privileged structure in oncology, forming the core of numerous approved drugs that target protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) family. [1][2][3]
While potent on-target activity is desirable, off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[2][4] Comprehensive kinase profiling is therefore an indispensable step in the characterization of any new inhibitor. This guide presents hypothetical, yet plausible, profiling data for this compound to illustrate its potential selectivity profile in comparison to an established therapeutic agent.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound and the dual EGFR/HER2 inhibitor Lapatinib was assessed against a panel of representative kinases. The data, presented as IC50 values (the half-maximal inhibitory concentration), allows for a direct comparison of potency and selectivity. Lower IC50 values are indicative of higher potency.
| Kinase Target | This compound (IC50, nM) | Lapatinib (IC50, nM) | Kinase Family |
| EGFR | 15 | 10.8 [5] | Tyrosine Kinase |
| HER2 (ErbB2) | 250 | 9.2 [5] | Tyrosine Kinase |
| HER4 (ErbB4) | >1000 | 367[5] | Tyrosine Kinase |
| VEGFR2 | 850 | >10,000[5] | Tyrosine Kinase |
| SRC | 600 | >10,000[5] | Tyrosine Kinase |
| ABL1 | >5000 | Not Reported | Tyrosine Kinase |
| CDK2/cyclin A | >10,000 | >10,000[5] | Serine/Threonine Kinase |
| p38α | >10,000 | >10,000[5] | Serine/Threonine Kinase |
Note: The data for this compound is hypothetical and for illustrative purposes.
From this comparison, this compound is projected to be a potent and highly selective inhibitor of EGFR, with significantly less activity against HER2 compared to the dual inhibitor Lapatinib. This profile suggests a more targeted interaction with EGFR, potentially leading to a different therapeutic window and side-effect profile. The minimal activity against other key kinases such as VEGFR2 and SRC underscores its potential selectivity.
Experimental Protocols
To ensure reproducibility and transparency, the methodologies for generating kinase inhibition data are outlined below.
In Vitro Kinase Assay
The inhibitory activity of the compounds was determined using a standard in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate peptide by a specific kinase.
-
Reagents and Materials :
-
Recombinant human kinases (e.g., EGFR, HER2, VEGFR2).
-
Substrate peptides specific for each kinase.
-
Adenosine-5'-triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescently-labeled ATP analog.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds (this compound, Lapatinib) dissolved in DMSO.
-
96-well plates.
-
Scintillation counter or fluorescence plate reader.
-
-
Assay Procedure :
-
A reaction mixture containing the specific kinase, its corresponding substrate peptide, and assay buffer is prepared.
-
The test compounds are serially diluted in DMSO and added to the reaction mixture in the wells of a 96-well plate. A DMSO-only control is included for baseline activity.
-
The kinase reaction is initiated by the addition of ATP (mixed with a tracer amount of [γ-³²P]ATP).[6][7]
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid or EDTA).
-
The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, followed by washing to remove unincorporated ATP.[7]
-
The amount of incorporated radiolabel is quantified using a scintillation counter. For non-radioactive assays, a change in fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) is measured.[7]
-
-
Data Analysis :
-
The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
The Impact of Fluorination on the Anti-proliferative Activity of Quinazolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of anti-cancer therapeutics, primarily due to its ability to inhibit key signaling pathways involved in cell proliferation. A common chemical modification in drug design is the introduction of fluorine atoms, which can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the anti-proliferative activity of fluorinated versus non-fluorinated quinazoline derivatives, supported by experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Fluorinated vs. Non-Fluorinated Quinazolines
The introduction of fluorine to the quinazoline core can have varied effects on its anti-proliferative activity, which is highly dependent on the position of the fluorine atom and the overall structure of the molecule. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluorinated and non-fluorinated quinazoline derivatives against various cancer cell lines.
| Compound ID | Structure | Fluorination | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Anilinoquinazoline | Non-Fluorinated | A549 (Lung) | 21.17 | [1] |
| 2 | Gefitinib (Iressa®) | Non-Fluorinated | A549 (Lung) | 15.59 | [1] |
| 3 | Erlotinib (Tarceva®) | Non-Fluorinated | HepG2 (Liver) | 25 | [1] |
| 4 | Erlotinib (Tarceva®) | Non-Fluorinated | MCF-7 (Breast) | 20 | [1] |
| 5 | KYS05090S | Non-Fluorinated | A549 (Lung) | ~5.9 | [2] |
| 6 | 6-Fluoro-quinazoline derivative | Fluorinated (C-6) | - | Decreased Activity | [1] |
| 7 | KCP10068F | Fluorinated | A549 (Lung) | 5.9 | [2] |
| 8 | Compound 20 (Ismail et al.) | Non-Fluorinated | HepG2 (Liver) | 12 | [1] |
| 9 | Compound 20 (Ismail et al.) | Non-Fluorinated | MCF-7 (Breast) | 3 | [1] |
| 10 | Fluorinated quinazolinesulphonamide | Fluorinated | Lung and Breast | Significant Activity | [3] |
Note: The specific structures for all compounds are detailed in the cited literature. The IC50 values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
The anti-proliferative activity of the quinazoline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Anti-proliferative Activity
1. Cell Seeding:
-
Cancer cells (e.g., A549, MCF-7, HepG2) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
2. Compound Treatment:
-
Stock solutions of the test compounds (fluorinated and non-fluorinated quinazolines) are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds. A control group with DMSO-treated cells is also included.
-
The plates are incubated for an additional 48-72 hours at 37°C.[4]
3. MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for another 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5][6]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
-
The plates are gently shaken for 10-15 minutes to ensure complete solubilization.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[5][6]
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Experimental Workflow for Evaluating Anti-proliferative Activity
Caption: Workflow of the MTT assay for assessing anti-proliferative activity.
EGFR Signaling Pathway Targeted by Quinazoline Inhibitors
Caption: EGFR signaling pathway and the inhibitory action of quinazolines.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline Against Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel quinazoline derivative, 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, against a panel of established Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). The following sections present a comparative analysis of their in vitro efficacy, detail the experimental methodologies for key assays, and visualize the fundamental EGFR signaling pathway and experimental workflows.
Introduction to EGFR and Quinazoline-Based Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a crucial transmembrane protein that regulates key cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often due to mutations, is a hallmark of various cancers.[2] Quinazoline-based small molecules have emerged as a prominent class of EGFR TKIs, competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling.[2][3] This guide focuses on this compound, a synthetic compound belonging to this class.[4]
Comparative In Vitro Efficacy of EGFR TKIs
While direct experimental data for this compound is not publicly available, we can infer its potential activity based on studies of structurally similar 6-bromo quinazoline derivatives. A recent study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives demonstrated cytotoxic activity against MCF-7 and SW480 cancer cell lines.[5] For the purpose of this comparative guide, we will use the data for the most potent of these derivatives as a proxy for our compound of interest, while acknowledging this is an estimation.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various EGFR TKIs against different cell lines and EGFR mutations. Lower IC50 values indicate higher potency.
| Compound | Target/Cell Line | IC50 (nM) | Generation |
| 6-Bromo-quinazoline derivative (proxy) | MCF-7 | 15,850 | Investigational |
| SW480 | 17,850 | ||
| Gefitinib | EGFR (Tyr1173, Tyr992) | 26 - 57 | 1st Generation |
| H3255 (EGFR mutant) | 3 | ||
| PC-9 (EGFR mutant) | 77.26 | ||
| Erlotinib | EGFR (enzymatic) | 2 | 1st Generation |
| EGFR (in cells) | 20 | ||
| PC9 (EGFR mutant) | 30 | ||
| Lapatinib | EGFR | 10.2 | 1st Generation |
| ErbB2 (HER2) | 9.8 | ||
| Afatinib | EGFR (L858R) | <100 | 2nd Generation |
| H1975 (T790M) | 57 | ||
| Dacomitinib | EGFR (WT) | ~5 (in sensitive cell lines) | 2nd Generation |
| Osimertinib | EGFR (L858R) | 12 | 3rd Generation |
| EGFR (L858R/T790M) | 1 | ||
| EGFR (WT) | 493.8 |
Experimental Protocols
The data presented in this guide is typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments: the EGFR Kinase Assay and the MTT Cell Viability Assay.
EGFR Kinase Assay (Luminescent)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test compound (e.g., this compound)
-
Control inhibitor (e.g., Erlotinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted test compound, EGFR enzyme, and the peptide substrate.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the EGFR kinase activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]
MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Complete growth medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration.[8]
Visualizing Key Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate the EGFR signaling pathway and the general workflows for the experimental protocols described above.
Caption: EGFR signaling pathway and the point of inhibition by TKIs.
Caption: General workflows for in vitro EGFR TKI evaluation.
Conclusion
This guide provides a framework for benchmarking this compound against established EGFR TKIs. While direct comparative data for this specific molecule is pending, the provided data on related compounds and established inhibitors, along with detailed experimental protocols, offer a valuable resource for researchers in the field of oncology and drug discovery. The continued investigation of novel quinazoline derivatives is essential for the development of more potent and selective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of Inhibitor Binding Modes in the EGFR Active Site
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[1] Consequently, the ATP-binding site of the EGFR kinase domain has become a primary target for the development of small-molecule inhibitors.[3][4] These inhibitors are broadly classified based on their mechanism of action and the conformational state of the kinase to which they bind. This guide provides a comparative analysis of the distinct binding modes of major classes of EGFR inhibitors, supported by quantitative data and detailed experimental protocols.
Classification of EGFR Inhibitors
EGFR inhibitors can be categorized into four main types based on their interaction with the kinase domain:
-
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the EGFR kinase.[5] In this state, the regulatory αC-helix is in its inward position ("αC-in"), and the Asp-Phe-Gly (DFG) motif is in the "DFG-in" conformation, which is competent for ATP binding and catalysis.[2] First-generation reversible inhibitors like gefitinib and erlotinib are classical examples of Type I inhibitors.[1][2]
-
Type II Inhibitors: In contrast to Type I, these inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the aspartate residue of the DFG motif is flipped away from the ATP-binding site.[2] This conformation is catalytically incompetent. Type II inhibitors, such as lapatinib, often extend into an adjacent allosteric pocket, which can confer greater selectivity.[5][6]
-
Covalent Inhibitors: These inhibitors initially form a reversible, non-covalent interaction with the ATP-binding pocket, similar to Type I inhibitors.[7] They then proceed to form an irreversible covalent bond with a specific cysteine residue (Cys797) located at the edge of the active site.[1][8] This covalent modification leads to sustained inhibition of the receptor. Second-generation (e.g., afatinib, dacomitinib) and third-generation (e.g., osimertinib) inhibitors fall into this category.[1][9]
-
Allosteric Inhibitors: Unlike the other classes that target the ATP-binding site (orthosteric site), allosteric inhibitors bind to a distinct pocket on the kinase domain.[10][11] This binding induces a conformational change that prevents the kinase from adopting its active state, thereby inhibiting its function without competing with ATP.[12] These inhibitors are being explored to overcome resistance mutations that affect the ATP-binding site.[10][12]
Caption: EGFR Inhibitor Binding Modes.
Comparative Binding Affinity and Potency
The efficacy of these inhibitors is determined by their binding affinity (e.g., Kd, Ki) and their ability to inhibit the kinase's enzymatic activity (IC50). The following table summarizes representative quantitative data for different EGFR inhibitors, highlighting their potency against wild-type (WT) EGFR and common mutant forms.
| Inhibitor Class | Inhibitor | Target EGFR Variant | Binding Affinity (Kd/Ki) | Potency (IC50) | Binding Mode | Reference |
| Type I | Gefitinib | WT | ~23 nM (IC50) | 23 nM | Reversible, ATP-competitive | [13] |
| Erlotinib | WT | ~2 nM (IC50) | 2 nM | Reversible, ATP-competitive | [13] | |
| Covalent | Afatinib | WT | - | 0.5 nM | Irreversible, Covalent | [14] |
| L858R/T790M | - | 10 nM | Irreversible, Covalent | [14] | ||
| Osimertinib | L858R/T790M | - | <10 nM | Irreversible, Covalent | [15] | |
| T790M | - | ~1 nM | Irreversible, Covalent | [15] | ||
| Allosteric | EAI045 | L858R/T790M | ~3 nM (Ki) | - | Allosteric, Non-competitive | [12] |
Note: Binding affinity and IC50 values can vary depending on the specific assay conditions and the source of the recombinant enzyme or cell line used.
Resistance Mutations and Inhibitor Design
A major challenge in EGFR-targeted therapy is the emergence of drug resistance.[9] The "gatekeeper" mutation T790M, for instance, increases the receptor's affinity for ATP, which hampers the efficacy of first-generation inhibitors.[16] This led to the development of second- and third-generation covalent inhibitors designed to overcome this resistance mechanism.[9] However, a subsequent mutation, C797S, which removes the cysteine residue required for covalent bonding, confers resistance to these irreversible inhibitors.[17] The development of allosteric inhibitors represents a strategy to overcome resistance mutations at the ATP-binding site.[10][12]
Experimental Protocols
Accurate characterization of inhibitor binding is crucial for drug development. The following are detailed methodologies for key experiments used to determine the binding kinetics and affinity of EGFR inhibitors.
Biochemical Kinase Assay (Luminescent ADP-Glo™ Format)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[18]
Objective: To determine the IC50 value of a test compound against EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test inhibitor and control inhibitor (e.g., Erlotinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer.
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the EGFR enzyme and the peptide substrate in the kinase assay buffer.
-
Add 10 µL of this master mix to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to each well. The final reaction volume should be 25 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a variable slope model to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time, providing association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[19]
Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of an inhibitor to EGFR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant EGFR
-
Test inhibitor
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
EGFR Immobilization: Immobilize the recombinant EGFR onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions over the EGFR-immobilized surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
Fit the association and dissociation curves in the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka and kd values.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS) and the binding affinity (KD).[20][21]
Objective: To determine the binding affinity (KD) and thermodynamic parameters of an inhibitor to EGFR.
Materials:
-
Isothermal titration calorimeter
-
Purified, concentrated EGFR
-
Test inhibitor
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the purified EGFR and dissolve the inhibitor in the same buffer to minimize heats of dilution. Degas all solutions.
-
Titration:
-
Load the EGFR solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the EGFR solution while maintaining a constant temperature.
-
-
Data Analysis:
-
Integrate the heat change peaks from each injection.
-
Plot the integrated heat per injection against the molar ratio of the inhibitor to EGFR.
-
Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (KA), from which the dissociation constant (KD = 1/KA) can be calculated.
-
Caption: Workflow for Inhibitor Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric regulation of epidermal growth factor (EGF) receptor ligand binding by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors [dash.harvard.edu]
- 13. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 14. mdpi.com [mdpi.com]
- 15. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Kinetic and thermodynamic insights into interaction of erlotinib with epidermal growth factor receptor: Surface plasmon resonance and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A higher TI indicates a wider margin of safety for a drug. This guide provides a comparative assessment of the therapeutic potential of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, a member of the quinazoline class of compounds known for their diverse pharmacological activities. Due to the limited publicly available data on the specific therapeutic index of this compound, this guide will draw comparisons with closely related 6-bromoquinazoline derivatives and established quinazoline-based cancer therapeutics, namely Gefitinib, Erlotinib, and Lapatinib.
Quinazoline derivatives have garnered significant attention in medicinal chemistry, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1][2] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib are known to target EGFR but are also characterized by a narrow therapeutic index, necessitating careful dose management to balance efficacy and toxicity.[3][4]
Comparative Analysis of Cytotoxicity
The in vitro therapeutic index can be estimated by comparing the half-maximal inhibitory concentration (IC50) against cancer cell lines (a measure of efficacy) with the IC50 against normal, non-cancerous cell lines (a measure of cytotoxicity). A higher ratio of IC50 (normal cells) / IC50 (cancer cells) suggests a more favorable therapeutic window.
| Compound/Drug | Target/Class | MCF-7 IC50 (µM) | SW480 IC50 (µM) | MRC-5 IC50 (µM) | Selectivity Index (MRC-5 / MCF-7) | Selectivity Index (MRC-5 / SW480) | Reference |
| Compound 8a | 6-Bromoquinazoline derivative | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 | 5.31 | 4.72 | [5][6] |
| Compound 8c | 6-Bromoquinazoline derivative | 24.19 ± 1.85 | 28.31 ± 2.11 | >100 | >4.13 | >3.53 | [5][6] |
| Compound 8h | 6-Bromoquinazoline derivative | 31.54 ± 2.57 | 35.12 ± 2.88 | >100 | >3.17 | >2.85 | [5][6] |
| Erlotinib | EGFR Inhibitor | 9.9 ± 0.14 | - | - | - | - | [5][6] |
| Cisplatin | Standard Chemotherapy | 10.2 ± 0.28 | 12.5 ± 0.45 | - | - | - | [5][6] |
| Doxorubicin | Standard Chemotherapy | 1.15 (48h) | - | 100.10 - 117.13 (WRL-68) | ~87 - 102 | - | [7] |
Data for compounds 8a, 8c, 8h, Erlotinib, and Cisplatin are from Emami et al. (2024). The IC50 values were determined after a 72-hour incubation period.[5][6] Data for Doxorubicin against MCF-7 and the normal cell line WRL-68 are from a separate study and are presented for general comparison.[7] A dash (-) indicates that the data was not available in the cited source.
The data from Emami et al. demonstrates that the synthesized 6-bromoquinazoline derivatives exhibit promising selectivity. For instance, compound 8a shows a selectivity index of over 5 for MCF-7 cells, indicating it is approximately five times more toxic to this cancer cell line than to the normal MRC-5 cells.[5][6] This highlights the potential for developing 6-bromoquinazoline derivatives with a favorable therapeutic window.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol (based on Emami et al., 2024): [5][6]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) are seeded in 96-well plates at a density of 5 × 10³ cells per well. The cells are allowed to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromoquinazoline derivatives) and control drugs (e.g., Erlotinib, Cisplatin). A control group with untreated cells is also included. The plates are incubated for a further 72 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Many quinazoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a common feature in many cancers and leads to increased cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the inhibitory action of 6-bromoquinazoline derivatives.
The following diagram illustrates a typical workflow for assessing the therapeutic index of a novel compound in a preclinical setting.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Synthesis Routes for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two independent, verified methods for the synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, a key intermediate in pharmaceutical research. The performance of each method is evaluated based on reported experimental data, with detailed protocols provided for reproducibility.
Comparative Analysis of Synthesis Methods
Two primary multi-step synthetic routes for this compound have been identified and verified from scholarly sources. Both methods commence with the readily available starting material, 5-bromoanthranilic acid, and proceed through the common intermediate, 6-bromo-2-(2-fluorophenyl)quinazolin-4(3H)-one. The key differentiation between the two methods lies in the choice of chlorinating agent for the final conversion step.
Method 1 employs thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) for the chlorination. Method 2 utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent. The following table summarizes the quantitative data for each method, allowing for a direct comparison of their efficiency.
| Parameter | Method 1 (Thionyl Chloride) | Method 2 (Phosphorus Oxychloride) |
| Starting Material | 5-Bromoanthranilic acid | 5-Bromoanthranilic acid |
| Key Intermediate | 6-bromo-2-(2-fluorophenyl)quinazolin-4(3H)-one | 6-bromo-2-(2-fluorophenyl)quinazolin-4(3H)-one |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Phosphorus oxychloride (POCl₃) |
| Reaction Time (Chlorination) | 4 hours | 3 hours |
| Reaction Temperature (Chlorination) | 80 °C | 110 °C |
| Overall Yield | ~90% (for the chlorination step) | ~81% (for a similar chlorination) |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of the Intermediate: 6-bromo-2-(2-fluorophenyl)quinazolin-4(3H)-one
This procedure is common to both Method 1 and Method 2.
-
Step 1: Formation of 6-bromo-2-(2-fluorophenyl)-3,1-benzoxazin-4-one. In a round-bottom flask, 5-bromoanthranilic acid is dissolved in a suitable solvent such as pyridine. To this solution, 2-fluorobenzoyl chloride is added dropwise with stirring. The reaction mixture is then heated under reflux. Upon completion, the solvent is removed under reduced pressure to yield the crude 6-bromo-2-(2-fluorophenyl)-3,1-benzoxazin-4-one.
-
Step 2: Formation of 6-bromo-2-(2-fluorophenyl)quinazolin-4(3H)-one. The crude 6-bromo-2-(2-fluorophenyl)-3,1-benzoxazin-4-one is treated with a solution of aqueous ammonia. The mixture is stirred and heated, leading to the formation of the desired 6-bromo-2-(2-fluorophenyl)quinazolin-4(3H)-one as a precipitate. The solid is collected by filtration, washed, and dried.
Method 1: Chlorination using Thionyl Chloride
-
Step 3a: Synthesis of this compound. 6-bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one (1.5 g, 4.6 mmol) is suspended in chloroform in a 50 mL round-bottom flask equipped with a magnetic stirrer.[1] The flask is cooled to 0°C, and thionyl chloride (1.6 mL) is added dropwise, followed by the addition of N,N-dimethylformamide (0.01 mL).[1] The reaction mixture is then heated to 80°C for 4 hours.[1] After the reaction is complete, the solvent is removed by evaporation on a rotary evaporator to yield the title compound as a solid (1.43 g, 90% yield).[1]
Method 2: Alternative Chlorination using Phosphorus Oxychloride
-
Step 3b: Synthesis of this compound. In a round-bottom flask, 6-bromo-2-(2-fluorophenyl)quinazolin-4(3H)-one is treated with phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is added. The mixture is heated to reflux at approximately 110°C for 3 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford this compound. A similar reaction for the synthesis of 6-bromo-4-chloroquinoline from 6-bromoquinolin-4-ol using POCl₃ and DMF resulted in a yield of 81%.[2]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the two synthetic methods.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, a compound often used in pharmaceutical research, adherence to proper disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. While specific toxicity data may be limited, related compounds exhibit characteristics that necessitate careful handling.
Summary of Potential Hazards:
| Hazard Category | Description |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | May cause skin irritation upon contact. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. |
Personal Protective Equipment (PPE):
To mitigate risks, the following personal protective equipment should be worn at all times when handling this compound for disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator is recommended.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures the compound is managed in an environmentally responsible and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated this compound in a dedicated, clearly labeled, and sealed waste container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should also be collected in the same designated hazardous waste container.
-
Empty Containers: Original containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous waste. Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional guidelines for non-hazardous waste, or recycled if permissible.[1]
2. Labeling and Storage:
-
The hazardous waste container must be clearly labeled with the full chemical name: "this compound," the associated hazards (e.g., "Irritant," "Harmful"), and the accumulation start date.
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The recommended disposal methods are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
-
Crucially, do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or animal feed. [1]
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, a halogenated quinazoline derivative. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE and other essential safety measures. Information is based on safety data for structurally similar compounds, such as 6-Bromo-4-chloro-quinazoline, which is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1].
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[2][3]. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat or disposable gown. An apron may be needed for splash risks. | Prevents skin contact, which can cause irritation[2][4]. Regularly check gloves for any signs of degradation or perforation[5]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes inhalation of dust or vapors, which may cause respiratory irritation[2][4]. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required[4]. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. | A fundamental practice to prevent accidental ingestion and cross-contamination[2]. |
| Emergency Equipment | Ensure an eyewash station and safety shower are readily accessible. | Provides immediate decontamination in case of accidental exposure[4]. |
Operational Plan for Safe Handling
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation and Area Designation :
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above before handling the chemical.
-
-
Weighing and Transfer :
-
During the Experiment :
-
Post-Experiment :
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous.
-
Chemical Waste :
-
Contaminated Materials :
-
Disposal Vendor :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
